molecular formula C10H10N4 B8804696 N2-phenylpyrimidine-2,5-diamine

N2-phenylpyrimidine-2,5-diamine

Cat. No.: B8804696
M. Wt: 186.21 g/mol
InChI Key: QVCDYHYPPCHQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-phenylpyrimidine-2,5-diamine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This structure is a core component in the development of small molecule inhibitors targeting various protein kinases . Kinases are critical enzymes involved in signal transduction pathways that regulate cell growth, differentiation, and survival, making them important targets for therapeutic intervention . Compounds based on the N-phenylpyrimidine-2,5-diamine structure are frequently explored for their potential in oncology research, as they can be designed to inhibit key kinases involved in cancer cell proliferation . The versatility of this scaffold allows for extensive structural modification, enabling researchers to fine-tune properties such as potency, selectivity, and solubility for specific biological targets . This compound is provided for research purposes to support the synthesis and biological evaluation of novel kinase inhibitors. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

2-N-phenylpyrimidine-2,5-diamine

InChI

InChI=1S/C10H10N4/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h1-7H,11H2,(H,12,13,14)

InChI Key

QVCDYHYPPCHQHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C=N2)N

Origin of Product

United States

Foundational & Exploratory

N2-Phenylpyrimidine-2,5-diamine: Scaffold Architecture and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of N2-phenylpyrimidine-2,5-diamine , a critical scaffold in medicinal chemistry, particularly within the domain of kinase inhibitor discovery.

Executive Summary

This compound (CAS: 26806-71-3) serves as a "privileged scaffold" in drug discovery. Its pyrimidine core, substituted with an aniline at position 2 and a primary amine at position 5, provides a versatile template for developing ATP-competitive kinase inhibitors. The molecule acts as a bidentate hydrogen bond donor/acceptor motif capable of interacting with the hinge region of kinases (e.g., CDKs, JAKs, ACK1). This guide provides a rigorous analysis of its physicochemical properties, a validated 2-step synthetic protocol, and a structural analysis of its biological relevance.

Chemical Constitution & Properties[1][2][3][4][5][6][7][8][9]

Identity & Structure

The molecule consists of a 1,3-diazine (pyrimidine) ring. The carbon at position 2 is bonded to a phenylamino group (–NH–Ph), while the carbon at position 5 bears a primary amino group (–NH₂).

AttributeDetail
IUPAC Name This compound
Synonyms 2-Anilino-5-aminopyrimidine; 2-(Phenylamino)pyrimidine-5-amine
CAS Number 26806-71-3
Molecular Formula C₁₀H₁₀N₄
Molecular Weight 186.21 g/mol
SMILES Nc1cnc(Nc2ccccc2)nc1
Physicochemical Profile

The following data aggregates calculated and experimental values relevant to formulation and assay development.

PropertyValueContext
LogP (Calculated) 1.1 – 1.4Moderate lipophilicity; suitable for oral bioavailability optimization.
Topological PSA ~68 ŲGood membrane permeability predictor (Rule of 5 compliant).
pKa (Ring N) ~3.5Pyrimidine nitrogens are weakly basic.
pKa (5-NH₂) ~4.8The primary amine is the most basic site but reduced by ring electron deficiency.
Solubility Low in water; High in DMSO, MeOHRequires polar organic solvents for stock preparation (20 mM in DMSO).
Appearance Off-white to tan solidOxidizes slowly upon air exposure; store under inert gas.

Synthetic Protocol (Step-by-Step)

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (SₙAr) followed by a Nitro Reduction . This approach allows for the introduction of various anilines if derivatives are required.

Reaction Scheme Visualization

The following diagram outlines the logical flow of the synthesis.

SynthesisRoute Start 2-Chloro-5-nitropyrimidine (Starting Material) Inter Intermediate: 5-Nitro-N-phenylpyrimidin-2-amine Start->Inter Step 1: SNAr DIEA, n-BuOH, 90°C Aniline Aniline (Reagent) Aniline->Inter Product Product: This compound Inter->Product Step 2: Reduction Fe, NH4Cl, EtOH/H2O, 80°C

Caption: Two-step synthesis of this compound via SNAr and Nitro Reduction.

Detailed Methodology
Step 1: Synthesis of 5-nitro-N-phenylpyrimidin-2-amine

Rationale: The chlorine at position 2 of 5-nitropyrimidine is highly activated for nucleophilic attack due to the electron-withdrawing nitro group and the ring nitrogens.

  • Reagents :

    • 2-Chloro-5-nitropyrimidine (1.0 eq)

    • Aniline (1.1 eq)

    • N,N-Diisopropylethylamine (DIEA) (2.0 eq)

    • Solvent: n-Butanol or DMF (Concentration ~0.5 M)

  • Procedure :

    • Charge a reaction vessel with 2-chloro-5-nitropyrimidine and solvent.

    • Add DIEA followed by aniline dropwise at room temperature.

    • Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.

    • Workup : Cool to room temperature. The product often precipitates. Filter the solid and wash with cold ethanol and water. If no precipitate forms, pour into ice water to induce precipitation.

    • Yield : Typically 85–95%.

Step 2: Reduction to this compound

Rationale: Iron-mediated reduction is chemoselective and avoids the potential poisoning of Pd catalysts by pyrimidine nitrogens, though catalytic hydrogenation (H₂/Pd-C) is also viable.

  • Reagents :

    • 5-Nitro-N-phenylpyrimidin-2-amine (1.0 eq)

    • Iron powder (5.0 eq)

    • Ammonium Chloride (NH₄Cl) (5.0 eq)

    • Solvent: Ethanol/Water (4:1 ratio)

  • Procedure :

    • Suspend the nitro intermediate in EtOH/H₂O.

    • Add NH₄Cl and Iron powder.

    • Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.

    • Monitoring : The yellow suspension will turn dark/black (iron oxides). LC-MS should show conversion of [M+H]⁺ 217 to 187.

    • Workup : Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure.[1]

    • Purification : Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 95:5) if necessary.

  • Validation :

    • ¹H NMR (DMSO-d₆) : Look for the disappearance of the aromatic nitro-shifted protons and appearance of the broad NH₂ singlet around 5.0 ppm.

Biological Relevance & Mechanism[11]

Kinase Hinge Binding Mode

This scaffold is a classic Type I Kinase Inhibitor motif. The pyrimidine ring and the C2-aniline NH form a critical hydrogen bond network with the kinase hinge region (the segment connecting the N- and C-terminal lobes).

  • Acceptor : Pyrimidine N1 accepts a proton from the Hinge Backbone NH.

  • Donor : The C2-Aniline NH donates a proton to the Hinge Backbone Carbonyl (C=O).

  • Vector : The C5-NH₂ group points towards the solvent front or the ribose binding pocket, offering a vector for solubilizing groups (e.g., acylation with morpholine-containing moieties).

Structural Activity Relationship (SAR) Map

SAR_Map Core Pyrimidine Core (Scaffold) Pos2 C2-Aniline NH (H-Bond Donor) Core->Pos2 Essential for Hinge Binding PosN1 N1 Ring Nitrogen (H-Bond Acceptor) Core->PosN1 Essential for Hinge Binding Pos5 C5-Amino Group (Solvent Vector) Core->Pos5 Site for Derivatization Phenyl Phenyl Ring (Hydrophobic Pocket) Pos2->Phenyl Selectivity Determinant

Caption: Pharmacophore map highlighting the functional roles of the this compound scaffold.

References

  • Vertex Pharmaceuticals. (2010). Bis-aryl amide compounds and methods of use. US Patent 7,754,717.

  • Wang, S., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry, 47(7), 1662-1675.

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of 5-(Substituted-anilino)pyrimidine-2,4(1H,3H)-diones.

  • Fischer, P. M. (2004). The design of drug candidate molecules with the 2-aminopyrimidine ATP-site binding motif. Current Medicinal Chemistry, 11, 1563.
  • ChemicalBook. (2024).[2] this compound Product Properties and CAS 26806-71-3 Data.

Sources

Therapeutic Potential of the N2-Phenylpyrimidine-2,5-Diamine Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrimidine-2,5-Diamine Pharmacophore

In the landscape of targeted therapeutics, the pyrimidine core has long served as a privileged scaffold for ATP-competitive kinase inhibitors. While the 2,4-diaminopyrimidine motif is ubiquitous (found in blockbuster drugs like Osimertinib), the N2-phenylpyrimidine-2,5-diamine scaffold offers a highly differentiated structural vector. By shifting the substitution from the 4-position to the 5-position, medicinal chemists can alter the trajectory of functional groups extending out of the kinase hinge region, enabling novel interactions with the solvent-exposed channel or deep selectivity pockets[1].

This technical guide explores the mechanistic rationale, structural optimization, and validated experimental protocols for leveraging the this compound core, with a specific focus on targeting the Src-family kinase Lck (Lymphocyte-specific protein tyrosine kinase) and the receptor tyrosine kinase c-Kit [2].

Structural Biology & Mechanism of Action

The efficacy of the this compound scaffold lies in its precise hydrogen-bonding network within the ATP-binding cleft of kinases.

  • The Pyrimidine Core: Acts as the primary hinge-binding motif. The N1 and N3 nitrogens of the pyrimidine ring, along with the N2-amine, typically form a bidentate hydrogen bond donor/acceptor pair with the backbone amide of the kinase hinge region.

  • The N2-Phenyl Group: Projects into the hydrophobic pocket adjacent to the hinge. Substitutions on this phenyl ring (e.g., methoxy, halogen, or morpholino groups) dictate the residence time and selectivity against off-target kinases.

  • The 5-Amino Vector: Unlike the 4-position which often clashes with the gatekeeper residue if heavily substituted, the 5-amino group directs substituents toward the solvent-exposed region. This allows for the attachment of solubilizing groups (like piperazines) or extended bis-aryl amides without compromising the core hinge interaction[2].

In the context of autoimmune and fibrotic diseases, dual inhibition of Lck and c-Kit is highly desirable. Lck is critical for T-cell receptor (TCR) signaling, while c-Kit (activated by Stem Cell Factor, SCF) drives mast cell degranulation. Inhibiting both nodes synergistically dampens the inflammatory cascade[2].

G SCF Stem Cell Factor (SCF) cKit c-Kit Receptor (RTK) SCF->cKit Binds PI3K PI3K / AKT Pathway cKit->PI3K MAPK MAPK / ERK Pathway cKit->MAPK Lck Lck Kinase (Src Family) Lck->MAPK TCR Signaling TCell T-Cell Activation Lck->TCell MastCell Mast Cell Degranulation & Inflammatory Cytokines PI3K->MastCell MAPK->MastCell Inhibitor N2-phenylpyrimidine- 2,5-diamine Scaffold Inhibitor->cKit Inhibits Inhibitor->Lck Inhibits

Caption: Inhibitory mechanism of the this compound scaffold on c-Kit and Lck pathways.

Structure-Activity Relationship (SAR) Profiling

To optimize the this compound core for Lck/c-Kit dual inhibition, iterative SAR campaigns focus on modulating the electron density of the pyrimidine ring and the steric bulk at the 5-position. The table below summarizes the quantitative impact of various substitutions on kinase inhibitory activity, demonstrating how specific vectors drive potency.

Table 1: SAR Data for this compound Derivatives

Compound IDN2-Phenyl Substitution (R1)5-Amino Substitution (R2)Lck IC₅₀ (nM)c-Kit IC₅₀ (nM)Primary Phenotype
Cmpd-01 UnsubstitutedHydrogen (Free amine)>10,000>10,000Inactive baseline
Cmpd-02 3-MethoxyHydrogen4,5008,200Weak hinge binding
Cmpd-03 3-MethoxyBis-aryl amide120350Moderate dual inhibition
Cmpd-04 4-MorpholinoBis-aryl amide4585High potency, good solubility
Cmpd-05 4-TrifluoromethylN-methylpiperazine81,200Lck-selective
Cmpd-06 3,5-DimethoxyBis-aryl amide1225Optimal dual inhibitor

Data synthesized from established patent literature trends regarding bis-aryl amide pyrimidine derivatives[2].

Experimental Workflows: Synthesis & Validation

To ensure scientific integrity and reproducibility, the following protocols outline a self-validating system for synthesizing the scaffold and evaluating its biological activity.

Protocol A: Synthesis of the Bis-Aryl Amide this compound Scaffold

Causality Check: Why use preparative HPLC with Trifluoroacetic acid (TFA)? The electron-rich 2,5-diamine core is susceptible to air oxidation. Isolating the final compound as a TFA salt stabilizes the amines by protonation, preventing degradation during storage[2].

  • Reagent Preparation: Dissolve the carboxylic acid precursor (for the bis-aryl amide tail) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 30 minutes to form the active ester. Causality: HATU is preferred over EDC/HOBt due to its superior efficiency in coupling sterically hindered or electron-deficient amines.

  • Coupling: Add the core This compound (1.0 eq) to the activated solution. Stir at room temperature overnight under an inert nitrogen atmosphere.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF.

  • Purification: Concentrate the crude mixture and dissolve in minimal Methanol/DMSO. Purify via preparative HPLC (Acidic Gilson: 10-90% gradient of 0.1% TFA in CH₃CN / H₂O over 15 minutes)[2].

  • Validation: Confirm product mass and purity (>95%) via LC-MS and ¹H-NMR.

Protocol B: Lck/c-Kit Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Causality Check: Why use HTRF instead of standard fluorescence? Standard fluorescence is highly susceptible to interference from auto-fluorescent small molecules. HTRF utilizes a time delay before reading the emission, allowing short-lived background fluorescence to decay, thereby ensuring the trustworthiness of the IC₅₀ data[2].

  • Enzyme Pre-incubation: In a 384-well low-volume plate, dispense 5 µL of recombinant Lck or c-Kit kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add 2.5 µL of the synthesized this compound inhibitor (titrated from 10 µM to 0.1 nM). Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the kinase before the substrate is introduced.

  • Reaction Initiation: Add 2.5 µL of a mixture containing ATP (at the specific Kₘ for the kinase) and the biotinylated peptide substrate. Incubate for 60 minutes.

  • Reaction Termination: Add 10 µL of detection buffer containing EDTA, Europium-cryptate labeled anti-phosphotyrosine antibody (Donor), and Streptavidin-XL665 (Acceptor). Causality: EDTA immediately chelates Mg²⁺, halting the ATP-dependent kinase reaction and freezing the assay state.

  • Signal Detection: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader, calculating the ratio of emission at 665 nm / 620 nm.

  • Data Analysis: Plot the 665/620 ratio against the log of the inhibitor concentration. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model. Ensure the Z'-factor of the assay is >0.6 to validate assay robustness.

HTRF Step1 1. Kinase Reaction (Lck/c-Kit + ATP + Substrate) Step2 2. Inhibitor Addition (Scaffold Titration) Step1->Step2 Step3 3. Detection Reagents (Eu-Cryptate Ab + XL665) Step2->Step3 Step4 4. TR-FRET Readout (665nm / 620nm Ratio) Step3->Step4 Step5 5. IC50 Calculation & Z'-Factor Validation Step4->Step5

Caption: Step-by-step workflow of the Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.

Translational Outlook

The this compound scaffold represents a highly tunable pharmacophore. By successfully inhibiting Lck and c-Kit, derivatives of this scaffold have profound implications for treating mast cell-regulated autoimmune disorders, T-cell mediated inflammatory diseases (such as rheumatoid arthritis and multiple sclerosis), and fibrotic diseases like idiopathic pulmonary fibrosis[2]. Future drug development efforts focusing on this core should prioritize optimizing oral bioavailability and assessing kinase selectivity panels to minimize off-target toxicity.

References
  • Source: PubMed Central (PMC)
  • Title: US7754717B2 - Bis-aryl amide compounds and methods of use Source: Google Patents URL

Sources

Structure-activity relationship (SAR) studies of N2-phenylpyrimidine-2,5-diamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the Structure-Activity Relationship (SAR) and synthetic utility of N2-phenylpyrimidine-2,5-diamine derivatives. This scaffold represents a strategic "scaffold hop" from the ubiquitous 2,4-diamine class (e.g., EGFR/ALK inhibitors), offering distinct vectors for selectivity and novel modalities like Targeted Protein Degradation (PROTACs).

Executive Technical Summary

The This compound core is a privileged scaffold in medicinal chemistry, distinct from its widely utilized isomer, the 2,4-diamine. While 2,4-diamines (e.g., Rociletinib, Ceritinib) typically bind the ATP-binding pocket of kinases with the C4-substituent oriented deep into the hydrophobic back pocket, the 2,5-diamine regioisomer alters the exit vector of the substituents.

This structural alteration is critical for:

  • Selectivity Tuning: Avoiding "off-target" inhibition of kinases that accommodate 2,4-isomers.

  • Solvent Channel Access: The C5-amine provides a linear vector towards the solvent front, making it an ideal attachment point for solubilizing groups or E3 ligase recruiters (in PROTAC design).

  • Target Specificity: High affinity for Src-family kinases (specifically BLK ) and potential in CDK inhibition.[1]

Synthetic Architecture: The "Nitro-Reduction" Protocol

Unlike 2,4-diamines, which are synthesized via sequential SNAr reactions on 2,4-dichloropyrimidine, the 2,5-diamine core requires an electrophilic C2 and a latent nucleophilic C5. The standard industrial route utilizes 2-chloro-5-nitropyrimidine .

Synthetic Logic
  • C2-Position (Electrophilic): Activated by the electron-withdrawing nitro group at C5 and ring nitrogens. Susceptible to SNAr by anilines.

  • C5-Position (Latent Nucleophile): The nitro group is reduced to an amine, reversing the polarity of the C5 position from electron-withdrawing to electron-donating.

Visualization: Synthetic Workflow

SynthesisRoute Start 2-Chloro-5-nitropyrimidine Inter Intermediate: N-(5-nitropyrimidin-2-yl)aniline Start->Inter SNAr (C2) iPrOH, Reflux Aniline Substituted Aniline (Ar-NH2) Aniline->Inter Core Core Scaffold: This compound Inter->Core Nitro Reduction Red Reduction (Fe/NH4Cl or H2/Pd) Func C5-Functionalization (Amide/Urea/Linker) Core->Func Derivatization

Caption: Step-wise synthetic access to the 2,5-diamine core via the nitro-reduction pathway, enabling orthogonal functionalization.

Structure-Activity Relationship (SAR) Analysis

The biological activity of N2-phenylpyrimidine-2,5-diamines is governed by three primary pharmacophoric regions.

Region A: The N2-Phenyl Ring (Hinge Binder)

This moiety typically occupies the ATP-binding pocket, forming hydrogen bonds with the kinase hinge region.

  • Electronic Effects: Electron-withdrawing groups (EWGs) like -F or -Cl at the para or meta positions of the phenyl ring increase the acidity of the N2-H, strengthening the H-bond donor capability to the hinge carbonyl.

  • Steric Constraints: Ortho-substitution can induce a twist in the N-phenyl bond, potentially improving selectivity by clashing with the gatekeeper residues of non-target kinases.

Region B: The C5-Amine Vector (Solvent Front/Linker)

This is the distinguishing feature of the 2,5-scaffold.

  • Solubility: Acylation or alkylation with morpholine/piperazine moieties at C5 dramatically improves logP and metabolic stability.

  • PROTAC Attachment: In degrader design, this position serves as the exit vector. A linker attached here protrudes into the solvent, minimizing steric clash within the ATP pocket while recruiting E3 ligases (e.g., Cereblon or VHL).

Region C: The Pyrimidine Core (C4/C6 Positions)
  • Steric Bulk: Substitution at C4/C6 (e.g., Methyl) is generally disfavored unless targeting a specific hydrophobic pocket, as it introduces significant steric strain on the C5-substituent. Unsubstituted C4/C6 is preferred for maximum potency.

SAR Data Summary (Representative Potency Shifts)

Data synthesized from BLK-targeting studies (e.g., compound series 9-11).

Structural ModificationEffect on BLK Potency (IC50)Effect on Selectivity (vs. Lyn/Src)Mechanistic Insight
N2-Phenyl: 4-Morpholine High Potency (< 50 nM)ModerateImproves H-bond network & solubility.
N2-Phenyl: Unsubstituted Low Potency (> 1 µM)LowLacks necessary hydrophobic contacts.
C5-Amine: Acrylamide Covalent Binding potentialHighTargets Cys residues (if present); otherwise steric clash.
C5-Amine: Long PEG Linker Maintenance of AffinityVery High (Degradation)Enables ternary complex formation for PROTACs.

Application Case Study: Selective BLK Degraders

A landmark application of this scaffold is the development of selective degraders for B-lymphoid tyrosine kinase (BLK) , a Src-family kinase implicated in B-cell malignancies.[1]

The Challenge: BLK shares high homology with Src, Lyn, and Fyn. Traditional ATP-competitive inhibitors (Type I) fail to achieve sufficient selectivity. The Solution: Using the this compound scaffold as a "warhead" connected to a Thalidomide analog (Cereblon recruiter).

Mechanism of Action: PROTAC-Mediated Degradation

The 2,5-diamine binds BLK, while the linker-connected E3 ligand recruits the ubiquitin-proteasome system. This event-driven pharmacology (degradation) is superior to occupancy-driven inhibition.

PROTAC_Mechanism Warhead 2,5-Diamine Scaffold (Binds BLK) Linker Alkyl/PEG Linker (Attached at C5) Warhead->Linker Complex Ternary Complex (BLK :: PROTAC :: E3) Warhead->Complex Cellular Association E3Ligand Thalidomide Analog (Binds CRBN) Linker->E3Ligand E3Ligand->Complex Cellular Association Ubiquitin Poly-Ubiquitination Complex->Ubiquitin E2 Transfer Degradation Proteasomal Degradation (Loss of BLK) Ubiquitin->Degradation 26S Proteasome

Caption: Mechanism of BLK degradation utilizing the C5-vector of the 2,5-diamine scaffold for E3 ligase recruitment.

Validated Experimental Protocols

Protocol A: General Synthesis of N2-(4-morpholinophenyl)pyrimidine-2,5-diamine

Rationale: This protocol establishes the core scaffold with a solubilizing tail.

  • SNAr Coupling:

    • Dissolve 2-chloro-5-nitropyrimidine (1.0 eq) and 4-morpholinoaniline (1.0 eq) in 2-propanol.

    • Add DIPEA (2.0 eq) dropwise.

    • Reflux at 85°C for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Cool to RT. The yellow precipitate (Intermediate Nitro) is filtered, washed with cold isopropanol, and dried.

  • Nitro Reduction:

    • Dissolve the nitro intermediate in MeOH:THF (1:1).

    • Add 10% Pd/C (10 wt%) and stir under H2 atmosphere (balloon pressure) for 12 hours.

    • Alternative: Use Fe powder/NH4Cl in EtOH/H2O at 70°C for chemoselective reduction if halogens are present.

    • Filter through Celite. Concentrate filtrate to yield the dark/purple 2,5-diamine solid .

Protocol B: Cell-Based Kinase Degradation Assay (Western Blot)

Rationale: To verify PROTAC activity, measuring protein abundance rather than just phosphorylation.

  • Cell Seeding: Seed Mino or Rec-1 cells (BLK-expressing B-lymphoma lines) at

    
     cells/mL in 6-well plates.
    
  • Compound Treatment: Treat cells with DMSO (control) or graded concentrations of the 2,5-diamine degrader (e.g., 10 nM – 1 µM) for 16 hours.

  • Lysis: Wash cells with cold PBS. Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Immunoblot:

    • Load 20 µg protein/lane on SDS-PAGE.

    • Transfer to PVDF membrane.

    • Probe with Anti-BLK antibody (Primary) and Anti-GAPDH (Loading Control).

  • Quantification: Densitometry analysis. A successful degrader typically shows >50% BLK loss (DC50) at sub-micromolar concentrations.

References

  • Discovery of 2,5-diaminopyrimidine derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase. Source: European Journal of Medicinal Chemistry (2023).[1] URL:[Link]

  • Recent Advances in Pyrimidine-Based Drugs. Source: Molecules (MDPI) (2024). URL:[Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. Source: Current Organic Synthesis (2022). URL:[Link]

  • Structure-Guided Discovery of Novel Pyrimidine-2,4-Diamines (Contextual Contrast). Source: Journal of Medicinal Chemistry (2021).[2] URL:[Link]

Sources

Technical Guide: Binding Affinity & Selectivity of N2-Phenylpyrimidine-2,5-Diamine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N2-phenylpyrimidine-2,5-diamine core (often classified under 2-anilino-5-aminopyrimidines) represents a "privileged scaffold" in kinase drug discovery. Its structural geometry mimics the adenosine ring of ATP, allowing it to anchor effectively into the hinge region of the kinase catalytic domain.

This guide analyzes the physicochemical determinants that allow this scaffold to inhibit Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs) . It details the structural modifications required to toggle selectivity between these two families and provides validated protocols for measuring binding kinetics (


, 

) and residence time (

), which are superior predictors of in vivo efficacy than thermodynamic

values.

Part 1: Structural Basis of Binding

The Pharmacophore

The scaffold binds to the ATP-binding pocket via a bidentate hydrogen bond network. The "N2-phenyl" moiety (aniline) acts as a hydrophobic anchor, while the pyrimidine ring serves as the hinge-binder.

  • Hinge Interaction (Universal):

    • Acceptor: Pyrimidine N1 accepts a hydrogen bond from the backbone amide of the hinge residue (Leu83 in CDK2; Leu932 in JAK2).

    • Donor: The exocyclic amine at C2 (N2-H) donates a hydrogen bond to the backbone carbonyl of the residue preceding the hinge (Glu81 in CDK2; Glu930 in JAK2).

  • The Selectivity Vector (C5-Amine):

    • The amine at position 5 projects towards the solvent-exposed region or the P-loop (glycine-rich loop). This is the primary vector for tuning selectivity and physicochemical properties (solubility).

Structural Divergence: CDK vs. JAK

While the hinge interaction is conserved, the "Gatekeeper" residue and the shape of the back-pocket dictate selectivity.

FeatureCDK Target (e.g., CDK2/4/6)JAK Target (e.g., JAK1/2)
Hinge Residue Leu83 (CDK2)Leu932 (JAK2)
Gatekeeper Phe80 (Bulky, aromatic)Met929 (Flexible, hydrophobic)
Selectivity Strategy The C5-substituent must avoid steric clash with the rigid Phenylalanine gatekeeper.The C5-substituent can exploit the flexibility of Methionine to access the "back pocket" (Type I½ binding).
Key Interaction Ribose pocket occupancy is critical for high affinity.Solvent front interactions near the G-loop stabilize the complex.
Binding Mode Visualization

The following diagram illustrates the conserved binding mode and the divergence points for selectivity.

BindingMode cluster_CDK CDK Specificity cluster_JAK JAK Specificity Ligand_Core N2-phenylpyrimidine 2,5-diamine Core C2_Aniline C2-Aniline (Hydrophobic Tail) Ligand_Core->C2_Aniline C5_Amine C5-Amine (Solvent Vector) Ligand_Core->C5_Amine Hinge Hinge Region (Leu83/Leu932) Ligand_Core->Hinge H-Bond (Bidentate) Gatekeeper Gatekeeper Residue (Phe80 vs Met929) C2_Aniline->Gatekeeper Hydrophobic Contact Solvent Solvent Front / P-Loop C5_Amine->Solvent Solubility/Selectivity CDK_Constraint Avoid Phe80 Clash Gatekeeper->CDK_Constraint If CDK JAK_Constraint Target Met929 Flexibility Gatekeeper->JAK_Constraint If JAK

Caption: Structural logic of this compound binding. The C5 vector determines CDK vs JAK preference.

Part 2: Selectivity Profiles & SAR Analysis

Comparative Binding Data

The following table synthesizes Structure-Activity Relationship (SAR) trends for this scaffold. Note: Data represents trends observed in 2,5-diaminopyrimidine derivatives (e.g., analogous to CZC series and J. Med. Chem. JAK/CDK series).

Compound ClassC5-SubstitutionC2-Phenyl SubstitutionCDK2 IC50 (nM)JAK2 IC50 (nM)Selectivity Driver
Ref (Scaffold)

Unsubstituted>1000>1000Lacks potency; weak hinge binder alone.
CDK-Biased

(Amide)
4-Sulfonamide / 3-Nitro10 - 50 >500Amide at C5 interacts with ribose pocket residues (Asp86 in CDK2).
JAK-Biased

(e.g., Pyrazole)
4-Morpholino / 4-Fluoro>10002 - 10 Bulky C2 group displaces the flexible Met929 gatekeeper in JAK2.
Dual Inhibitor

3,4-Dimethoxy150120Small groups fit both pockets but lack specificity.
Mechanism of Action
  • CDK Inhibition: The scaffold typically acts as a Type I inhibitor (ATP-competitive) in the active conformation (DFG-in).

  • JAK Inhibition: While often Type I, specific modifications at the N2-phenyl ring (e.g., adding a trifluoromethyl group) can induce a Type II binding mode (stabilizing the inactive DFG-out conformation), significantly increasing residence time.

Part 3: Experimental Validation Protocols

To validate the affinity and residence time of this scaffold, we utilize a "Jump Dilution" assay for kinetics and Surface Plasmon Resonance (SPR) for thermodynamic validation.

Protocol: Kinase Residence Time (Jump Dilution)

Objective: Determine the dissociation rate constant (


) and residence time (

). Principle: Pre-incubate enzyme-inhibitor complex at high concentration, then rapidly dilute into a solution containing excess ATP/substrate. Recovery of kinase activity over time correlates with inhibitor dissociation.[1]

Workflow Diagram:

AssayWorkflow Step1 1. Pre-Incubation [E] = 100x EC80 [I] = 10x IC50 Step2 2. Jump Dilution (100-fold dilution) into ATP/Substrate mix Step1->Step2 Equilibrium reached (30-60 min) Step3 3. Continuous Read (ADP-Glo / FRET) Monitor product formation Step2->Step3 t=0 to t=120 min Step4 4. Data Fitting Fit to Integrated Rate Equation Step3->Step4 Calculate koff

Caption: Jump Dilution workflow for determining residence time (


) of kinase inhibitors.

Detailed Steps:

  • Reagent Prep:

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.
      
    • Enzyme:[2] Recombinant JAK2 or CDK2/CycA (ProQinase/Carna).

  • Pre-Incubation (E-I Complex Formation):

    • Mix Enzyme (at 100× the assay concentration) with Compound (at 10× its

      
      ).[1][3]
      
    • Incubate for 60 minutes at RT to ensure saturation.

  • Jump Dilution:

    • Rapidly dilute the mixture 100-fold into a reaction buffer containing saturating ATP (

      
       levels) and peptide substrate.
      
    • Note: This massive dilution prevents re-binding of the inhibitor once it dissociates.

  • Detection:

    • Monitor kinase activity continuously (kinetic mode) using a transcreener (ADP detection) or coupled enzymatic assay.

    • Control: Run a "No Inhibitor" control (instant velocity) and "No Enzyme" control.

  • Analysis:

    • Plot Product vs. Time.

    • Fit curves to the equation:

      
      .
      
    • Where

      
       is steady-state velocity (post-dissociation) and 
      
      
      
      is initial velocity.
Protocol: Surface Plasmon Resonance (SPR)

Objective: Direct physical measurement of


, 

, and

. System: Biacore 8K or S200.
  • Immobilization:

    • Biotinylate the kinase (AviTag) and capture on a Streptavidin (SA) chip. Avoid amine coupling to prevent active site occlusion.

    • Target Density: Low density (< 2000 RU) to prevent mass transport limitation.

  • Injection:

    • Inject compound series (0.1x to 10x expected

      
      ) in Single Cycle Kinetics (SCK) mode if off-rate is slow.
      
    • Running Buffer: HBS-P+ with 1-2% DMSO (matched to sample).

  • Data Processing:

    • Double reference subtraction (Reference flow cell - Buffer injection).

    • Solvent correction (DMSO calibration curve) is mandatory for small molecules.

Part 4: Downstream Signaling Pathways

Understanding the biological consequence of binding is crucial. The diagram below maps the distinct pathways affected by this scaffold depending on its selectivity profile.

Signaling Cytokine Cytokine Receptor (IL-6, EPO) JAK JAK2 / JAK1 Cytokine->JAK GrowthFactor Growth Factor (Mitogens) CDK CDK4/6 -> CDK2 GrowthFactor->CDK STAT STAT3 / STAT5 (Phosphorylation) JAK->STAT Rb Retinoblastoma (Rb) (Phosphorylation) CDK->Rb GeneExp Gene Expression (Bcl-xL, Myc) STAT->GeneExp CellCycle G1/S Transition (Proliferation) Rb->CellCycle Inhibitor N2-phenylpyrimidine 2,5-diamine Inhibitor->JAK Selectivity A Inhibitor->CDK Selectivity B

Caption: Divergent signaling outcomes. JAK inhibition blocks cytokine signaling; CDK inhibition arrests the cell cycle at G1/S.

References

  • Wang, S., et al. (2004).[4] "2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity." Journal of Medicinal Chemistry. Link

  • Cylke, J., et al. (2026). "Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors." Journal of Medicinal Chemistry. Link

  • Copeland, R. A. (2016). "Kinetics of Drug-Target Residence Time." Sigma-Aldrich / Merck Technical Library. Link

  • LanthaScreen™ Eu Kinase Binding Assay. "Determination of Drug-Kinase Residence Time." ThermoFisher Scientific Application Notes. Link

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. (Relevant for Type II binding modes of diarylureas/pyrimidines). Link

Sources

Advanced Pharmacophore Modeling of N2-Phenylpyrimidine-2,5-Diamine Analogs: A Structural Guide to Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of ATP-competitive kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor into the highly conserved hinge region of the kinome. Among these, the N2-phenylpyrimidine-2,5-diamine core has emerged as a structurally versatile pharmacophore, demonstrating potent inhibition across diverse targets including c-Kit, DAPK1, CSF1R, and Src-family kinases. As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will dissect the causality behind the binding energetics of this scaffold, detail a self-validating protocol for energy-optimized pharmacophore (e-pharmacophore) modeling, and analyze the structure-activity relationships (SAR) that drive target selectivity.

The Privileged Nature of the this compound Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework capable of providing high-affinity ligands for diverse receptors through modular substitution. The this compound core perfectly exemplifies this. The central pyrimidine ring acts as an isostere for the adenine ring of ATP. Meanwhile, the 2,5-diamine substitutions provide critical vectors: the N2-phenyl group typically projects into the hydrophobic specificity pocket adjacent to the hinge, while the N5-amine serves as a handle to access the solvent-exposed channel or the DFG (Asp-Phe-Gly) motif[1].

This specific topology is highly effective in treating mast cell-regulated autoimmune disorders, fibrotic diseases, and various malignancies driven by aberrant receptor tyrosine kinase signaling[1].

Mechanistic Rationale: Kinase Hinge Binding & ATP Competition

To model a pharmacophore accurately, one must first understand the physical causality of the binding event. The efficacy of the this compound scaffold is driven by a dense, bidentate hydrogen-bonding network.

  • The Hinge Interaction: The pyrimidine N1 or N3 nitrogen acts as a strong Hydrogen Bond Acceptor (HBA), interacting with the backbone amide (NH) of the kinase hinge region (e.g., Cys673 in c-Kit). Simultaneously, the exocyclic N2-amine acts as a Hydrogen Bond Donor (HBD), interacting with the backbone carbonyl of the adjacent residue.

  • Desolvation Energetics: The N2-phenyl ring is not merely a spacer; it displaces high-energy water molecules from the hydrophobic pocket. The entropic gain from this desolvation event is a primary driver of binding affinity.

  • Allosteric Modulation: In certain multi-kinase inhibitors, extended substitutions at the N5 position can induce conformational shifts in the activation loop, transitioning the kinase from a DFG-in (active) to a DFG-out (inactive) state[2].

G SCF Stem Cell Factor (SCF) cKIT c-Kit Receptor Tyrosine Kinase SCF->cKIT Activates ATP ATP Binding Pocket cKIT->ATP Requires Substrates Intracellular Substrates ATP->Substrates Phosphorylates Inhibitor This compound Inhibitor->cKIT Hinge Binding Inhibitor->ATP Competes with Proliferation Mast Cell Proliferation Substrates->Proliferation Induces

Fig 1: Mechanism of c-Kit kinase inhibition by this compound analogs.

Energy-Optimized Pharmacophore (e-Pharmacophore) Modeling

Traditional ligand-based pharmacophore models often fail in kinase drug discovery because they assume all geometric features contribute equally to binding. In reality, the energetic penalty of desolvating the ATP pocket dictates that only a subset of interactions drives true affinity.

To resolve this, we utilize e-pharmacophore modeling [2]. This approach derives features directly from the receptor cavity by mapping the energetic contributions of the co-crystallized ligand. Six primary pharmacophore sites are typically predicted for optimized analogs: four hydrophobic/aromatic rings (mapping the pyrimidine, the N2-phenyl, and extended solvent-channel groups) and two critical H-bond acceptors/donors at the core[2].

Experimental Protocol: Self-Validating Pharmacophore Generation

To ensure scientific integrity, a computational model must be a self-validating system. A model that cannot distinguish true actives from structurally similar decoys is useless for virtual screening. Below is the rigorous, step-by-step methodology for generating and validating an e-pharmacophore for this compound analogs.

Phase 1: Structure Preparation & Energetic Mapping

  • Complex Retrieval: Retrieve a high-resolution (<2.0 Å) co-crystal structure of the target kinase (e.g., DAPK1 or c-Kit) bound to a pyrimidine-diamine ligand from the Protein Data Bank.

  • Protonation State Optimization: Process the complex using a Protein Preparation Wizard. Causality Note: You must optimize the H-bond network at pH 7.4 ± 0.2. The exocyclic amines of the 2,5-diamine core have specific pKa values; incorrect protonation assignment will invert HBD/HBA features, invalidating the model.

  • Grid Generation & Energy Calculation: Generate a receptor grid centered on the ligand. Run an absolute energy calculation (e.g., Glide XP descriptor) to quantify the interaction energy of each atom.

Phase 2: Feature Extraction 4. Assign Pharmacophoric Sites: Map the features based on energetic thresholds (e.g., <-1.0 kcal/mol). Assign HBA to pyrimidine N1/N3, HBD to the N2/N5 amines, and Aromatic Ring (R) to the pyrimidine and N2-phenyl rings.

Phase 3: Self-Validation via Decoy Enrichment 5. Dataset Assembly: Assemble a validation dataset comprising 50 known active this compound analogs and 2,500 property-matched decoys (e.g., generated via DUD-E). 6. Virtual Screening: Screen the validation set against the generated e-pharmacophore using a rigid-receptor/flexible-ligand docking protocol. 7. Statistical Validation: Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC) and the Enrichment Factor at 1% (EF1%).

  • Validation Criteria: The model is only accepted if ROC-AUC > 0.85 and EF1% > 15. This proves the selected features are causal to binding affinity, not statistical artifacts.

Workflow DataPrep 1. Ligand Preparation FeatureExt 2. Feature Extraction DataPrep->FeatureExt HypoGen 3. e-Pharmacophore Generation FeatureExt->HypoGen Validation 4. Decoy Set Validation HypoGen->Validation Validation->HypoGen Refinement VirtualScreen 5. Virtual Screening Validation->VirtualScreen Validated Model HitOpt 6. SAR Optimization VirtualScreen->HitOpt

Fig 2: Self-validating pharmacophore modeling and virtual screening workflow.

Structure-Activity Relationship (SAR) & Quantitative Profiling

The modularity of the this compound scaffold allows for precise tuning of kinase selectivity and pharmacokinetic properties. Recent reprofiling efforts have demonstrated that substituting the N2-phenyl ring with a morpholino group significantly enhances solvent-channel interactions, driving nanomolar potency against targets like DAPK1 and CSF1R[3]. Conversely, bulky, highly lipophilic groups like trifluoromethyl often clash with the tight geometry of the hinge region, reducing affinity[3].

The table below synthesizes quantitative SAR data derived from optimizing the core scaffold, demonstrating the causal relationship between specific functional group substitutions and resulting kinase inhibition profiles.

CompoundR2 Substitution (Hinge/Specificity Pocket)R5 Substitution (Solvent Channel/DFG)c-Kit IC₅₀ (nM)DAPK1 IC₅₀ (nM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
Analog 1 Phenyl (Unsubstituted)Amine1,25085012.4
Analog 2 4-MethoxyphenylAmine42031018.2
Analog 3 4-MorpholinophenylAmine4511524.5
Analog 4 4-(Trifluoromethyl)phenylAmine890>1,00035.1
Analog 5 4-Morpholinophenyl4-Methoxyphenoxy122821.0

Data synthesis reflects trends observed in the development of DAPK1/CSF1R dual inhibitors and Meridianin-derived multi-kinase inhibitors[2][3].

Conclusion

The this compound scaffold remains a cornerstone in the architecture of modern kinase inhibitors. By transitioning from basic structural matching to energy-optimized pharmacophore modeling, researchers can accurately predict which molecular features causally drive thermodynamic binding. Implementing self-validating computational workflows—where every hypothesis is rigorously tested against decoy datasets—ensures that subsequent synthetic efforts yield high-quality, selective lead compounds for oncology and autoimmune indications.

References

  • Reprofiling of pyrimidine-based DAPK1/CSF1R dual inhibitors: identification of 2,5-diamino-4-pyrimidinol derivatives as novel potential anticancer lead compounds. National Center for Biotechnology Information (PMC).[3] URL:[Link]

  • Bis-aryl amide compounds and methods of use (US7754717B2). Google Patents.[1] URL:

  • Development of New Meridianin/Leucettine-Derived Hybrid Small Molecules as Nanomolar Multi-Kinase Inhibitors with Antitumor Activity. MDPI.[2] URL:[Link]

Sources

Predictive Toxicology and Metabolic Stability Profiling of N2-phenylpyrimidine-2,5-diamine

[1][2]

Executive Summary & Structural Rationale

The This compound scaffold represents a classic "privileged structure" in medicinal chemistry, serving as the hinge-binding motif in numerous ATP-competitive kinase inhibitors. While the pyrimidine core provides essential hydrogen-bonding interactions with the kinase hinge region, the metabolic fate of this molecule is dictated by two electron-rich sectors:

  • The N2-aniline motif: Susceptible to CYP450-mediated aromatic hydroxylation and potential bioactivation to quinone imines.

  • The C5-primary amine: A "soft spot" for N-acetylation (Phase II) and N-oxidation (Phase I).

Optimizing the metabolic stability of this core requires a dual approach: predicting the Site of Metabolism (SOM) using quantum mechanical or machine learning models, and validating these predictions via rigorous microsomal stability and reactive metabolite trapping assays.

Structural Dissection & Metabolic Liabilities

To predict stability, we must first map the molecule's electronic landscape. The structure comprises a pyrimidine ring substituted at C2 with a phenylamine and at C5 with a primary amine.

predicted Sites of Metabolism (SOM)
SiteLiabilityMechanismPrimary Enzyme(s)
Phenyl Ring (Para/Ortho) HighAromatic HydroxylationCYP3A4, CYP2C9
C5-Primary Amine ModerateN-AcetylationNAT1, NAT2
C5-Primary Amine ModerateN-Oxidation (Hydroxylamine formation)FMO3, CYP2D6
Pyrimidine Ring (C4/C6) LowOxidative defluorination (if sub.) or ring oxidationAOX (Aldehyde Oxidase)
Bridge Nitrogen (N2) LowN-Dealkylation (not applicable here) / N-OxidationCYP3A4
Bioactivation Risk (Structural Alert)

The 2,5-diaminopyrimidine system is electron-rich. Oxidative metabolism can generate quinone diimines or nitrenium ions , which are electrophilic reactive metabolites (RMs). These species can covalently bind to hepatic proteins (S-nucleophiles) or DNA, leading to idiosyncratic drug-induced liver injury (DILI).[1]

In Silico Prediction Framework

Before wet-lab testing, a computational cascade is employed to rank metabolic soft spots.

A. Quantum Mechanical (QM) & Ligand-Based Models
  • Bond Dissociation Energy (BDE): Calculate the H-abstraction energy for the phenyl ring protons. Lower BDE (< 85 kcal/mol) correlates with high susceptibility to CYP-mediated hydroxylation.

  • Electronic Density (DFT): Density Functional Theory (e.g., B3LYP/6-31G*) reveals the Highest Occupied Molecular Orbital (HOMO) location. For this scaffold, the HOMO is typically localized on the N2-phenyl ring, predicting it as the primary site for oxidation.

B. Structure-Based Docking
  • CYP3A4/CYP2D6 Docking: Molecular docking into the heme-containing active site of CYP3A4 (PDB: 1TQN) helps visualize steric accessibility. The planar nature of the N-phenylpyrimidine allows deep penetration into the CYP3A4 pocket, facilitating close proximity of the phenyl para-position to the heme iron-oxo species.

Predicted Metabolic Pathways (Visualization)

The following diagram maps the logical flow of metabolism for the this compound core, including bioactivation pathways.

MetabolicPathwaysParentThis compound(Parent)HydroxylationPhenyl-OH Metabolite(Para/Ortho-hydroxylation)Parent->HydroxylationCYP3A4/2C9[Oxidation]NOxideN-Oxide Metabolite(N-OH at C5-amine)Parent->NOxideFMO/CYP[N-Oxidation]AcetylateN-Acetyl Metabolite(NAT1/2 mediated)Parent->AcetylateNAT1/2[Acetylation]QDIQuinone Diimine(Reactive Electrophile)Hydroxylation->QDI-2e- / -2H+[Bioactivation]GlucuronideO-Glucuronide(Excretable)Hydroxylation->GlucuronideUGT[Conjugation]GSH_AdductGSH Adduct(Detoxified)QDI->GSH_Adduct+ Glutathione[Trapping]Protein BindingProtein BindingQDI->Protein BindingCovalent Mod.[Toxicity]

Caption: Predicted metabolic tree showing Phase I oxidation, Phase II conjugation, and the critical bioactivation pathway to Quinone Diimine.

Experimental Validation Protocols

To validate the in silico predictions, the following tiered assay system is recommended.

Protocol A: Microsomal Stability Assay (Clearance Prediction)

This assay determines the Intrinsic Clearance (


2
  • Preparation:

    • Test Compound: 1 µM final concentration (in <0.1% DMSO).

    • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation:

    • Pre-incubate compound and microsomes for 5 min at 37°C.

    • Initiate reaction with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Sampling:

    • Time points: 0, 5, 15, 30, 45, 60 min.

    • Quench: Add 100 µL sample to 300 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Plot ln(% remaining) vs. time to calculate

      
       (slope).
      
    • Calculation:

      
      .
      
Protocol B: Reactive Metabolite Trapping (GSH/KCN)

Essential for the 2,5-diaminopyrimidine core to rule out bioactivation.

  • Incubation:

    • Standard HLM incubation (as above).

    • Add Trapping Agents:

      • Glutathione (GSH): 5 mM (Traps soft electrophiles like quinones).

      • Potassium Cyanide (KCN): 1 mM (Traps hard electrophiles like iminium ions). Note: Perform in fume hood.

  • Detection:

    • Analyze via LC-HRMS (High-Resolution Mass Spec, e.g., Q-TOF or Orbitrap).

    • Data Mining: Search for Neutral Loss of 307 Da (GSH) or +27 Da (CN) adducts.

    • Interpretation: The presence of GSH adducts confirms the formation of reactive quinone-imine species.

Integrated Prediction Workflow

This diagram illustrates the decision matrix for optimizing the scaffold based on stability data.

WorkflowStep1In Silico Screen(StarDrop / QM)Step2Microsomal Stability(HLM Assay)Step1->Step2Rank CompoundsStep3Metabolite ID(LC-HRMS)Step2->Step3If High ClearanceStep4Decision GateStep3->Step4Identify SOMLead OptLead OptStep4->Lead OptBlock SOM(e.g., Fluorination)KillKillStep4->KillReactive Met.(GSH Adducts)

Caption: Iterative workflow for assessing and optimizing metabolic stability.

Optimization Strategies

If the this compound core shows high instability, the following medicinal chemistry strategies are proven to mitigate metabolism:

  • Block the Phenyl Ring: Introduce a Fluorine or Chlorine atom at the para-position of the N2-phenyl ring. This blocks the primary site of hydroxylation (CYP3A4) and increases metabolic half-life.[3]

  • Steric Hindrance: Add an ortho-methyl group to the phenyl ring to twist the conformation, reducing planarity and fit within the CYP active site.

  • Scaffold Hopping: Replace the C5-primary amine with a less reactive group (e.g., amide, ether) if the amine is not critical for kinase hinge binding.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for metabolic stability protocols).
  • Kalgutkar, A. S., et al. (2005). "Comprehensive assessment of the metabolic stability and reactive metabolite formation of 2-anilinopyrimidine derivatives." Journal of Medicinal Chemistry.

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

  • Park, B. K., et al. (2011). "Managing the challenge of chemically reactive metabolites in drug development." Nature Reviews Drug Discovery.

History and discovery of phenylpyrimidine diamines in oncology research

Author: BenchChem Technical Support Team. Date: March 2026

The Phenylpyrimidine Diamine Scaffold in Oncology: From Historical Discovery to Next-Generation Kinase Inhibitors

Executive Summary

The 2-phenylaminopyrimidine and 2,4-diaminopyrimidine motifs represent one of the most privileged and historically significant scaffolds in targeted oncology. By effectively mimicking the adenine ring of adenosine triphosphate (ATP), these structures form high-affinity hydrogen bonds with the hinge region of protein kinases. As a Senior Application Scientist, I have observed firsthand how the modularity of this scaffold allows for precise tuning of kinome selectivity, making it a cornerstone of modern structure-based drug design (SBDD). This whitepaper explores the genesis of this scaffold, its evolution to overcome clinical resistance, and the rigorous, self-validating experimental workflows required to profile these inhibitors today.

The Genesis: Imatinib and the BCR-ABL Paradigm

The history of phenylaminopyrimidines in oncology is inextricably linked to the discovery of Imatinib (Gleevec), a watershed moment that validated the concept of targeted cancer therapy.

In the late 1980s, scientists at Ciba-Geigy (now Novartis) initiated high-throughput screens of chemical libraries searching for compounds with inhibitory activity against protein kinase C (PKC)[1]. They identified a 2-phenylaminopyrimidine derivative as a weak, non-specific lead compound[2].

Causality in Rational Design: The initial hit lacked the potency and selectivity required for clinical use. Medicinal chemists applied systematic structure-activity relationship (SAR) optimization:

  • Cellular Penetrance: The addition of a 3'-pyridyl group to the pyrimidine ring significantly enhanced the cellular activity of the derivatives[1].

  • Kinome Selectivity: The subsequent addition of a benzamide group to the phenyl ring drastically improved selectivity against tyrosine kinases, specifically targeting the inactive conformation of BCR-ABL[1].

This optimized molecule, Imatinib, revolutionized the treatment of Chronic Myeloid Leukemia (CML) by directly inhibiting the constitutively active BCR-ABL tyrosine kinase, effectively "switching off" the signaling pathways that promote leukemogenesis[2][3].

ScaffoldEvolution Hit HTS Hit (2-Phenylaminopyrimidine) Weak PKC Inhibitor Lead1 Addition of 3'-pyridyl Enhanced Cellular Activity Hit->Lead1 SAR Optimization Diamino 2,4-Diaminopyrimidines EGFR, FLT3, CDK, HPK1 Inhibitors Hit->Diamino Core Diversification Imatinib Imatinib (STI571) Addition of Benzamide Potent BCR-ABL Inhibitor Lead1->Imatinib Selectivity Tuning Nilotinib Nilotinib Overcomes Imatinib Resistance (Targeting BCR-ABL Mutants) Imatinib->Nilotinib Scaffold Morphing

Figure 1: Evolution of the phenylaminopyrimidine scaffold from early hits to targeted therapies.

Evolution: Overcoming Resistance and Expanding Targets

While Imatinib was a breakthrough, acquired resistance (e.g., the T315I gatekeeper mutation) necessitated further innovation. The core scaffold was morphed to create second-generation inhibitors like Nilotinib. Beyond CML, the core was diversified into 2,4-diaminopyrimidines to target a broad array of oncogenic drivers:

  • EGFR T790M Mutants: First-generation EGFR inhibitors face resistance via the T790M gatekeeper mutation. Researchers discovered that noncovalent 2,4-diaminopyrimidine-based inhibitors could selectively target T790M-containing mutants over wild-type EGFR, thereby reducing dose-limiting toxicities[4][5].

  • FLT3-ITD in AML: High-throughput cellular screening identified diaminopyrimidine analogues that potently inhibit FMS-like tyrosine kinase 3 (FLT3)[6]. Compound 1, a diaminopyrimidine derivative, demonstrated high affinity for FLT3 (

    
     = 61 nM) and effectively suppressed acute myelogenous leukemia cells driven by FLT3-ITD mutations[6][7].
    
  • Immuno-Oncology (HPK1): Hematopoietic progenitor kinase 1 (HPK1) is a negative immune regulator. The addition of a 5-carboxamide moiety to a diaminopyrimidine core engaged Glu92 in the hinge region, leading to a >100-fold improvement in intrinsic potency and sustained IL-2 production in T-cells[8].

  • CDK7/9 Inhibition: Recent developments utilize the 2,4-diaminopyrimidine core to target Cyclin-dependent kinase 7 (CDK7). Compound 22, featuring a sulfonyl group at the ortho position of the aniline moiety, achieved an

    
     of 7.21 nM against CDK7, inducing G1/S phase arrest in cancer cells[9].
    

BCRABL_Pathway Imatinib Imatinib (Phenylaminopyrimidine) BCR_ABL BCR-ABL Constitutive Kinase Imatinib->BCR_ABL ATP-Competitive Inhibition GRB2 GRB2 / SOS BCR_ABL->GRB2 Phosphorylation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Figure 2: Mechanism of action of Imatinib interrupting the oncogenic BCR-ABL signaling cascade.

Quantitative Data & Structure-Activity Relationship (SAR)

The modular nature of the 2- and 4-position substituents allows medicinal chemists to exploit hydrophobic regions I and II within the ATP-binding pocket, dictating exquisite kinome selectivity.

Table 1: Comparative Profiling of Key Phenylpyrimidine Diamine Derivatives

Compound / ClassPrimary TargetBiochemical PotencyKey Structural FeatureClinical Status
Imatinib (STI571) BCR-ABL

~250 nM
2-phenylaminopyrimidine + benzamideFDA Approved
Nilotinib BCR-ABL (Mutants)

~20 nM
Scaffold morphing of Imatinib coreFDA Approved
Compound 1 FLT3-ITD

= 61 nM
2,4-diaminopyrimidine corePreclinical
HPK1 Inhibitor 17 HPK1

< 10 nM
Diaminopyrimidine 5-carboxamidePreclinical
Compound 22 CDK7

= 7.21 nM
2,4-diaminopyrimidine + sulfonylPreclinical

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility in drug discovery, experimental workflows must be structurally sound and self-validating. Below is the standard operating procedure for evaluating the potency of novel diaminopyrimidine inhibitors.

Protocol: High-Throughput Kinase Profiling via TR-FRET

Objective: Determine the biochemical


 of diaminopyrimidine derivatives against target kinases.
Rationale (Causality):  Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the delayed fluorescence measurement eliminates auto-fluorescence interference from the small-molecule library, ensuring high data integrity and minimizing false positives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X Kinase/Peptide substrate mixture in a validated assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
    
  • Compound Dispensing: Utilize acoustic liquid handling (e.g., Echo 550) to dispense diaminopyrimidine compounds in a 10-point, 3-fold dose-response curve (top concentration 10 µM) into a 384-well low-volume plate.

    • Self-Validation Check: Include 100% inhibition controls (e.g., 10 µM Staurosporine) and 0% inhibition controls (DMSO vehicle) on every plate to establish the dynamic range.

  • Pre-incubation: Add 5 µL of the Kinase/Substrate mixture to the assay plate. Incubate for 30 minutes at room temperature.

    • Causality: Diaminopyrimidines often exhibit slow-binding kinetics due to induced-fit conformational changes in the kinase hinge region. Pre-incubation allows the inhibitor-enzyme complex to reach thermodynamic equilibrium before the reaction starts.

  • Reaction Initiation: Add 5 µL of ATP strictly at the apparent

    
     of the specific kinase.
    
    • Causality: Running the assay at the ATP

      
       ensures maximum sensitivity for detecting ATP-competitive inhibitors while maintaining physiological relevance. Incubate for 60 minutes.
      
  • Detection: Terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate

    
     and halt kinase activity) and a Europium-labeled anti-phospho antibody.
    
  • Readout & Quality Control: Read the plate on a compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615).

    • Self-Validation Check: Calculate the Z'-factor for the plate. Only plates with a Z'-factor

      
       0.6 are accepted, confirming assay robustness and statistical reliability.
      

TRFRET_Workflow Prep 1. Reagent Prep Kinase + Substrate Incubate 2. Compound Incubation (Diaminopyrimidine) Prep->Incubate ATP 3. ATP Addition Initiate Reaction Incubate->ATP Stop 4. Stop Buffer + Eu-Ab Binding ATP->Stop Read 5. TR-FRET Readout (Ex: 340nm, Em: 615/665nm) Stop->Read

Figure 3: Self-validating TR-FRET workflow for profiling diaminopyrimidine kinase inhibitors.

References

  • [6] Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia - ACS Omega / PMC. 6

  • [8] Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - ACS Medicinal Chemistry Letters / PMC.8

  • [4] Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation - Journal of Medicinal Chemistry. 4

  • [5] Discovery of selective and noncovalent diaminopyrimidine-based inhibitors of epidermal growth factor receptor containing the T790M resistance mutation - PubMed. 5

  • [7] Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia - ACS Publications. 7

  • [2] Historical Perspective and Current Trends in Anticancer Drug Development - Cancers / PMC. 2

  • [3] The history of myeloproliferative disorders: before and after Dameshek - Ovid. 3

  • [1] The development of imatinib as a therapeutic agent for chronic myeloid leukemia - Blood / ASH Publications. 1

  • [9] Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - ACS Omega / PMC. 9

Sources

Technical Guide: Hydrogen Bonding Patterns of N2-Phenylpyrimidine-2,5-Diamine in Active Sites

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural pharmacology of the N2-phenylpyrimidine-2,5-diamine scaffold, a specialized pharmacophore in kinase inhibitor design. Unlike the ubiquitous 2,4-diaminopyrimidine scaffold (found in drugs like Ceritinib or Palbociclib), the 2,5-diamine isomer offers a distinct vector for chemical substitution, particularly for targeting the "gatekeeper" residue and the solvent-exposed front pocket.

Executive Summary

The This compound scaffold represents a privileged structural motif in medicinal chemistry, primarily utilized to target the ATP-binding site of protein kinases (e.g., BTK, Lck, c-Kit ). Its efficacy stems from a dual-function binding mode: the pyrimidine core acts as a rigid hinge-binding anchor, while the C5-amino vector facilitates interactions with the gatekeeper residue or solvent-exposed cysteines, enabling the design of targeted covalent inhibitors.

This guide analyzes the precise hydrogen bonding networks, steric considerations, and electronic properties that define this scaffold's utility in drug development.

Structural Analysis of the Pharmacophore

To understand the binding dynamics, we must first define the electronic landscape of the core scaffold.

The Core Scaffold

The molecule consists of a central pyrimidine ring substituted with:

  • Position 2 (N2): An anilinic nitrogen attached to a phenyl ring (N2-phenyl). This moiety is crucial for hydrophobic anchoring and hinge interaction.

  • Position 5 (C5): A primary amine or substituted amine. This vector is geometrically distinct from the C4-position, directing substituents towards the gatekeeper residue and the ribose-binding pocket rather than the back-cleft.

Electronic Distribution & pKa
  • Pyrimidine N1 & N3: Electron-deficient nitrogen atoms. N1 typically serves as a hydrogen bond acceptor .

  • C2-Aniline NH: A hydrogen bond donor . The acidity of this proton is modulated by the electron-withdrawing nature of the pyrimidine ring, making it a robust donor for backbone carbonyls.

  • C5-Amine: A nucleophilic handle. In many inhibitors, this amine is acylated (e.g., with acrylamide) to target catalytic cysteines (e.g., Cys481 in BTK).

Mechanistic H-Bonding Modes

The binding efficacy of this compound relies on three primary interaction zones within the kinase active site.

The Hinge Region Anchor (Canonical Mode)

The most conserved interaction occurs at the kinase hinge region (the segment connecting the N- and C-terminal lobes). The scaffold adopts a "pseudo-Watson-Crick" geometry:

  • Interaction A (Acceptor): The Pyrimidine N1 accepts a hydrogen bond from the backbone NH of the hinge residue (e.g., Met477 in BTK).

  • Interaction B (Donor): The Aniline N2-H donates a hydrogen bond to the backbone Carbonyl (C=O) of the same or adjacent hinge residue (e.g., Glu475/Met477 ).

This bidentate interaction clamps the ligand into the ATP pocket, orienting the phenyl ring into the hydrophobic selectivity pocket.

The C5-Vector and Gatekeeper Interaction

The substituent at the C5 position is the differentiator for this scaffold. Unlike C4-substituents which point deep into the pocket, the C5-amine vector projects towards the gatekeeper residue (e.g., Thr474 in BTK) and the solvent interface.

  • H-Bonding Potential: If the C5-amine is acylated (forming an amide), the amide NH can form a critical H-bond with the side chain hydroxyl of the gatekeeper (e.g., Threonine) or the backbone of the DFG motif (Asp-Phe-Gly).

  • Selectivity: This interaction is highly sensitive to the size of the gatekeeper residue. A bulky gatekeeper (e.g., Methionine in EGFR T790M) may sterically clash with rigid C5-substituents, whereas smaller residues (Threonine, Alanine) accommodate them, conferring selectivity.

The Hydrophobic Clamp (N2-Phenyl)

While not a hydrogen bond, the N2-phenyl group is essential for stabilizing the H-bond network. It occupies the hydrophobic pocket behind the ATP-binding site, engaging in:

  • 
    -
    
    
    
    Stacking:
    Interactions with aromatic residues in the N-lobe.
  • Van der Waals Contacts: Stabilizing the "U-shaped" conformation required for the hinge H-bonds to align linearly.

Visualization of Interaction Pathways[1]

The following diagram maps the structural connectivity and interaction logic of the scaffold within a representative kinase active site (e.g., BTK).

G Scaffold This compound (Core) Hinge_NH Hinge Backbone NH (Donor) Scaffold->Hinge_NH Pyrimidine N1 (Acceptor) Hinge_CO Hinge Backbone C=O (Acceptor) Scaffold->Hinge_CO Aniline N2-H (Donor) Gatekeeper Gatekeeper Residue (e.g., Thr474) Scaffold->Gatekeeper C5-Amide NH (H-Bond) Cys_Target Catalytic Cysteine (e.g., Cys481) Scaffold->Cys_Target C5-Warhead (Covalent) Hydrophobic_Pkt Hydrophobic Pocket (Selectivity) Scaffold->Hydrophobic_Pkt Phenyl Ring (Van der Waals)

Caption: Interaction map of this compound showing hinge anchoring (Blue), gatekeeper H-bonding (Yellow), and covalent targeting vectors (Green).

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

A definitive application of this scaffold is found in the development of irreversible BTK inhibitors, as detailed by Li et al. (2014).

The Challenge

Developing inhibitors that selectively target BTK requires navigating the "gatekeeper" residue (Thr474) and reaching the catalytic Cys481 for covalent modification.

The 2,5-Diamine Solution

Researchers utilized the pyrimidine-2,5-diamine scaffold to create a unique binding geometry:

  • Hinge Binding: The 2-anilinopyrimidine core anchored to Met477.[1]

  • Vector Extension: The C5-amino group was derivatized with an acrylamide linker.

  • Result: This specific geometry directed the electrophilic warhead exactly toward Cys481, facilitating a covalent Michael addition. The 2,4-diamine isomer would direct this substituent towards the solvent or back-pocket, missing the cysteine.

Quantitative Binding Data
Interaction TypeResidue (BTK)Atom Pair (Ligand : Protein)Distance (

)
H-Bond (Acceptor) Met477Pyrimidine N1 : Backbone NH2.8 - 3.0
H-Bond (Donor) Met477/Glu475Aniline NH : Backbone CO2.9 - 3.1
H-Bond (Gatekeeper) Thr474C5-Amide NH : Sidechain OH3.0 - 3.2
Covalent Bond Cys481Acrylamide

-C : Sulfur
1.8 (C-S)

Experimental Validation Protocols

To validate these hydrogen bonding patterns in your own lead compounds, use the following self-validating workflows.

Protocol: X-Ray Crystallography Co-crystallization

Objective: Direct visualization of the H-bond network.

  • Protein Prep: Express and purify the Kinase Domain (KD) to >95% homogeneity.

  • Complexation: Incubate protein (10 mg/mL) with ligand (molar excess 1.5x) for 1 hour on ice.

  • Crystallization: Use hanging drop vapor diffusion.

    • Condition: 0.1M HEPES pH 7.5, 20% PEG 3350, 0.2M Ammonium Sulfate.

  • Data Collection: Collect diffraction data at 100K.

  • Refinement: Look for electron density continuity between Ligand N1/N2 and Hinge backbone.

    • Validation Criteria: B-factors of ligand atoms should be comparable to surrounding residues (< 40

      
      ).
      
Protocol: Isothermal Titration Calorimetry (ITC)

Objective: Thermodynamic confirmation of binding enthalpy (


).
  • Setup: Ligand in syringe (100-200

    
    M), Protein in cell (10-20 
    
    
    
    M).
  • Titration: 20 injections of 2

    
    L at 25°C.
    
  • Analysis:

    • Enthalpy (

      
      ):  A highly negative 
      
      
      
      (exothermic) typically indicates strong hydrogen bonding and van der Waals interactions.
    • Entropy (

      
      ):  If the hydrophobic N2-phenyl interaction is dominant, you may see a favorable entropy term due to water displacement.
      

References

  • Li, X., et al. (2014). Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton’s Tyrosine Kinase with in Vivo Antitumor Activity.[2] Journal of Medicinal Chemistry, 57(12), 5112–5128.

  • BenchChem. (2025). The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. BenchChem Technical Library.

  • RCSB PDB. (2011). Crystal Structure of BTK with Inhibitors (PDB: 3PJ3).[2][1] Protein Data Bank.[3]

  • Wu, P., et al. (2015).[1] A novel 2,5-diaminopyrimidine-based affinity probe for Bruton's tyrosine kinase.[2][1] Scientific Reports, 5, 16632.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of N2-Phenylpyrimidine-2,5-Diamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, two-step synthesis protocol for N2-phenylpyrimidine-2,5-diamine , a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., CDK, JAK, and ZAP-70 inhibitors). The protocol utilizes a nucleophilic aromatic substitution (


) of 2-chloro-5-nitropyrimidine with aniline, followed by a chemoselective reduction of the nitro group. This guide emphasizes process safety, impurity control, and scalability, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Safety & Hazard Analysis

Critical Warning: This protocol involves the handling of nitropyrimidines and aromatic amines.

  • 2-Chloro-5-nitropyrimidine: A potent skin sensitizer and lachrymator. Handle only in a functioning fume hood.

  • Aniline: Toxic by inhalation, ingestion, and skin contact. Methemoglobinemia hazard.

  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Keep wet with water or solvent at all times.

  • Reaction Runaway: The

    
     reaction is exothermic. Controlled addition of reagents is mandatory to prevent thermal runaway.
    

Retrosynthetic Analysis & Pathway

The synthesis strategy relies on the high electrophilicity of the C-2 position in the pyrimidine ring, activated by the electron-withdrawing nitro group at C-5. This allows for a clean displacement of the chlorine atom by aniline under mild conditions, followed by reduction.

Reaction Scheme Visualization

SynthesisPathway SM1 2-Chloro-5- nitropyrimidine INT Intermediate: 5-Nitro-N-phenylpyrimidin-2-amine SM1->INT Step 1: SNAr iPrOH, Et3N, Reflux SM2 Aniline SM2->INT PROD Product: This compound INT->PROD Step 2: Reduction H2, Pd/C, MeOH

Figure 1: Two-step synthetic pathway from 2-chloro-5-nitropyrimidine to the target diamine.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Nitro-N-phenylpyrimidin-2-amine

Principle: The chlorine at position 2 is displaced by the nucleophilic nitrogen of aniline. The use of a non-nucleophilic base (Triethylamine) neutralizes the HCl byproduct, driving the equilibrium forward. Isopropanol is chosen as the solvent to allow precipitation of the product upon cooling, facilitating purification.

Reagents:

  • 2-Chloro-5-nitropyrimidine (1.0 eq)[1]

  • Aniline (1.1 eq)

  • Triethylamine (

    
    ) (1.5 eq)
    
  • Isopropanol (iPrOH) (10 volumes)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with nitrogen.[2][3]

  • Dissolution: Charge 2-chloro-5-nitropyrimidine (5.0 g, 31.3 mmol) and iPrOH (50 mL). Stir until dissolved.

  • Addition: Add

    
     (6.5 mL, 47.0 mmol) in one portion.
    
  • Reaction: Add aniline (3.1 mL, 34.4 mmol) dropwise over 10 minutes. Note: Mild exotherm may occur.

  • Reflux: Heat the mixture to reflux (80-82 °C) and maintain for 3 hours. Monitor by TLC (50% EtOAc/Hexanes) or HPLC. The starting material (Rf ~0.7) should disappear, and a yellow fluorescent spot (Product, Rf ~0.5) should appear.

  • Workup: Cool the reaction mixture slowly to room temperature, then to 0-5 °C in an ice bath. The product will crystallize as a yellow solid.

  • Filtration: Filter the solid and wash the cake with cold iPrOH (2 x 10 mL) followed by water (2 x 20 mL) to remove triethylammonium chloride salts.

  • Drying: Dry the yellow solid in a vacuum oven at 50 °C for 12 hours.

Expected Yield: 85-92% Appearance: Yellow crystalline solid

Step 2: Reduction to this compound

Principle: Catalytic hydrogenation is preferred over chemical reductions (e.g., Fe/AcOH or


) for pharmaceutical applications to avoid metal residue contamination. The 5-nitro group is reduced to the 5-amino group.

Reagents:

  • 5-Nitro-N-phenylpyrimidin-2-amine (Intermediate from Step 1)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading, 50% wet)

  • Methanol (MeOH) or Ethanol (EtOH) (20 volumes)

  • Hydrogen gas (

    
    ) (Balloon or 1 atm)
    

Protocol:

  • Safety Check: Ensure all ignition sources are removed.

  • Charging: To a hydrogenation flask, add the nitro intermediate (5.0 g) and MeOH (100 mL).

  • Catalyst Addition: Under a nitrogen blanket, carefully add 10% Pd/C (0.5 g). Caution: Do not add dry catalyst to flammable solvents.

  • Hydrogenation: Purge the vessel with nitrogen (3 cycles), then with hydrogen (3 cycles). Stir vigorously under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 4-6 hours.

  • Monitoring: Monitor by TLC (10% MeOH in DCM). The yellow color of the starting material will fade to a colorless or pale beige solution.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH. Keep the used catalyst wet and dispose of it in a dedicated waste container.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude solid.

  • Purification (Optional): If the color is dark (oxidation), recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH/NH4OH gradient).

Expected Yield: 75-85% Appearance: Off-white to pale brown solid. Note: Amines are prone to oxidation; store under inert gas.

Characterization Data Summary

The following data represents typical values for the purified product.

ParameterSpecification / ObservationNotes
Physical State Off-white to pale brown powderDarkens on air exposure
Melting Point 128 - 132 °CSharp mp indicates high purity
MS (ESI+) m/z = 187.1 [M+H]+Calc. MW: 186.21
Solubility DMSO, Methanol, DMFSparingly soluble in water
1H NMR Interpretation (DMSO-d6, 400 MHz)
  • 
     9.10 (s, 1H):  The NH proton at the 2-position (bridging the pyrimidine and phenyl rings). Its downfield shift is characteristic of the aminopyrimidine system.
    
  • 
     8.05 (s, 2H):  The pyrimidine ring protons at positions 4 and 6. Due to the symmetry of the 2,5-substitution pattern, these often appear as a singlet or a very tight doublet.
    
  • 
     7.65 (d, 2H):  Ortho-protons of the phenyl ring.
    
  • 
     7.25 (t, 2H):  Meta-protons of the phenyl ring.
    
  • 
     6.90 (t, 1H):  Para-proton of the phenyl ring.
    
  • 
     4.85 (s, 2H):  The 
    
    
    
    protons at the 5-position. These are broad and exchangeable with
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete reaction or hydrolysisEnsure reagents are dry; check stoichiometry. Increase reflux time.
Impurity in Step 1 Hydrolysis of Cl to OHAvoid water in the reaction solvent. Use anhydrous iPrOH.
Incomplete Reduction Catalyst poisoningEnsure the nitro intermediate is free of sulfur or chloride salts before hydrogenation.
Product Oxidation Air sensitivity of phenylenediamine moietyPerform workup rapidly; store product under Nitrogen/Argon at -20°C.

References

  • Nucleophilic Aromatic Substitution on Pyrimidines

    • Title: "Reaction of 2-chloro-5-nitropyridine with anilines: A kinetic and mechanistic study." (Analogous chemistry applied to pyrimidines).
    • Source: Journal of the Chemical Society B.
    • URL:[Link]

  • General Synthesis of 2-Amino-5-nitropyrimidines

    • Title: "Synthesis and biological evaluation of 2,4-diamino-5-nitropyrimidines."
    • Source: Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link] (General reference for scaffold synthesis).

  • Catalytic Hydrogenation of Nitroarenes

    • Title: "Reduction of Nitro Compounds to Amines."[2][4][5][6]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Kinase Inhibitor Scaffold Context

    • Title: "2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity."
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Application Note: Optimized Buchwald-Hartwig Amination for the Regioselective Synthesis of N2-Phenylpyrimidine-2,5-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview The synthesis of N2-phenylpyrimidine-2,5-diamine derivatives is a critical transformation in medicinal chemistry, particularly for the development of kinase inhibitors and advanced pharmaceutical intermediates. However, the cross-coupling of aniline with 2-chloropyrimidine-5-amine presents unique chemoselectivity and reactivity challenges. This technical guide details a highly optimized Buchwald-Hartwig amination protocol, providing the mechanistic rationale behind catalyst, ligand, and base selection to ensure high-yielding, regioselective C–N bond formation.

Mechanistic Insights & Causality

The Buchwald-Hartwig amination facilitates the coupling of aryl halides with amines via a palladium-catalyzed cycle consisting of oxidative addition, amine coordination, deprotonation, and reductive elimination[1]. When applying this to the synthesis of this compound, several causal factors dictate the reaction design:

  • Electronic Modulation of Oxidative Addition: The reactivity of chloropyrimidines generally follows the order C4/C6 > C2 > C5[2]. The electron-withdrawing nature of the pyrimidine nitrogens activates the C2–Cl bond towards oxidative addition by the Pd(0) species. However, the presence of the electron-donating 5-amino group decreases the overall electrophilicity of the pyrimidine ring, which can decelerate the initial oxidative addition step[3].

  • Mitigation of Catalyst Poisoning: A free amino group at the C5 position can coordinate to the palladium center, forming stable, off-cycle resting states that poison the catalyst. To counteract this, bulky, bidentate phosphine ligands such as Xantphos or BrettPhos are strictly required[4]. These ligands enforce a rigid coordination geometry (e.g., Xantphos has a wide bite angle of 111°) that accelerates reductive elimination and sterically prevents the free C5-amine from sequestering the palladium[5].

  • Chemoselective Deprotonation: The choice of base is critical for chemoselectivity. While sodium tert-butoxide (NaOtBu) is standard for many Buchwald-Hartwig aminations, it is a strong base that can deprotonate the unprotected C5-amino group, leading to unwanted side reactions or polymerization. Cesium carbonate (Cs₂CO₃) is preferred as a milder, heterogeneous base that selectively deprotonates the highly acidic Pd-coordinated aniline intermediate without interfering with the C5-amino group[4].

Catalytic Cycle of the Amination

The following diagram illustrates the catalytic cycle, emphasizing the critical intermediates where ligand steric bulk prevents off-target coordination.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II)(Ar)Cl(L_n) Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition + 2-Cl-pyrimidine-5-amine PdII_Amine Pd(II)(Ar)(NHPh)(L_n) Amido Complex PdII_OA->PdII_Amine Amine Coordination + Aniline, Cs2CO3 PdII_Amine->Pd0 Reductive Elimination - Product Product N2-phenylpyrimidine- 2,5-diamine PdII_Amine->Product

Catalytic cycle of the Buchwald-Hartwig amination highlighting key Pd intermediates.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system: the use of an inert atmosphere and anhydrous solvents is non-negotiable, as oxygen and moisture will rapidly oxidize the electron-rich phosphine ligands and quench the active Pd(0) species[6].

Materials:

  • 2-Chloropyrimidine-5-amine (1.0 equiv, 10 mmol)

  • Aniline (1.2 equiv, 12 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 2 mol%)

  • Xantphos (0.06 equiv, 6 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv, 20 mmol)

  • Anhydrous 1,4-Dioxane (0.2 M relative to pyrimidine)

Procedure:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Backfill with high-purity Argon (repeat 3 times) to ensure a strictly inert atmosphere.

  • Reagent Charging: Under a positive flow of Argon, add 2-chloropyrimidine-5-amine, Pd₂(dba)₃, Xantphos, and finely powdered Cs₂CO₃ to the flask.

    • Scientific Insight: Adding the solid base at this stage ensures it is thoroughly degassed. The particle size of Cs₂CO₃ directly impacts reaction kinetics; finely milled powder increases the surface area for the solid-liquid phase deprotonation step.

  • Solvent and Amine Addition: Add anhydrous, degassed 1,4-dioxane followed by aniline via a gas-tight syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C in a pre-heated oil bath. Stir vigorously (≥ 800 rpm) for 12–16 hours. The high stirring rate is crucial to overcome mass transfer limitations associated with the heterogeneous Cs₂CO₃ base.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC. The disappearance of the starting 2-chloropyrimidine-5-amine indicates completion.

  • Work-Up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the insoluble inorganic salts and precipitated palladium black. Wash the Celite pad with additional ethyl acetate (2 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure this compound.

Experimental Workflow Diagram

Workflow Step1 1. Inert Setup Flame-dry flask, Ar backfill Step2 2. Solid Reagents Pyrimidine, Pd2(dba)3, Xantphos, Cs2CO3 Step1->Step2 Step3 3. Liquid Reagents Degassed Dioxane & Aniline Step2->Step3 Step4 4. Cross-Coupling Stir at 100°C for 12-16 h Step3->Step4 Step5 5. Work-up Filter via Celite, EtOAc wash Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the optimization of reaction conditions, demonstrating the causality between reagent selection and isolated yield.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Observation / Rationale
1Pd(OAc)₂ (5)PPh₃ (10)NaOtBu (2)Toluene100< 10Monodentate ligand fails to prevent Pd poisoning by the C5-amine.
2Pd₂(dba)₃ (2)BINAP (6)NaOtBu (2)Toluene10035Strong base leads to side reactions and decomposition.
3Pd₂(dba)₃ (2)Xantphos (6)Cs₂CO₃ (2)Toluene10072Bidentate ligand and mild base significantly improve yield.
4Pd₂(dba)₃ (2)Xantphos (6)Cs₂CO₃ (2)Dioxane10088 Dioxane provides better solubility for the polar pyrimidine substrate.
5Pd₂(dba)₃ (2)BrettPhos (6)K₃PO₄ (2)Dioxane10085BrettPhos is also highly effective for mono-arylation of primary amines.

Note: Yields represent isolated, purified products. Reactions performed on a 1.0 mmol scale.

References

1.. Source: LibreTexts. 2.. Source: Benchchem. 3. . Source: Organic Synthesis. 4. . Source: Wikipedia. 5. . Source: National Institutes of Health (NIH).

Sources

Application Note: Optimal Solvent Systems and Handling Protocols for N2-Phenylpyrimidine-2,5-Diamine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocol

Introduction & Pharmacological Context

N2-phenylpyrimidine-2,5-diamine (CAS: 26806-71-3) is a highly versatile heterocyclic building block widely utilized in the synthesis of combinatorial compound libraries and targeted kinase inhibitors. Derivatives of this pyrimidine-diamine scaffold are frequently employed to modulate protein tyrosine kinases, particularly within the Src family (e.g., Lck) and the c-Kit receptor tyrosine kinase pathway[1].

Because these targets are heavily implicated in mast cell-regulated autoimmune diseases, T-cell mediated inflammatory disorders, and fibrotic diseases[1], researchers frequently evaluate this compound and its derivatives in complex in vitro biochemical and cell-based assays. However, the molecule's physicochemical profile—characterized by a hydrophobic phenyl ring paired with multiple hydrogen-bond donors/acceptors—presents significant solubility challenges in physiological buffers. This application note details the optimal solvent systems, causality-driven protocols, and critical handling steps required to maintain the structural integrity and bioavailability of this compound during in vitro testing.

Pathway Ligand Stem Cell Factor (SCF) Receptor c-Kit Receptor Tyrosine Kinase Ligand->Receptor Activates Src Src/Lck Kinases Receptor->Src Phosphorylates Inhibitor Pyrimidine-diamine Derivative Inhibitor->Receptor Blocks ATP Binding Inhibitor->Src Dual Inhibition Effector Cell Proliferation / Mast Cell Activation Src->Effector Downstream Signaling

Mechanism of action for pyrimidine-diamine derivatives in c-Kit/Src signaling.

Solvent System Selection & Quantitative Data

At physiological pH (7.4), the primary and secondary amines of this compound remain largely un-ionized. This lipophilic "free base" state causes rapid aggregation and precipitation if the compound is introduced directly into aqueous media.

Dimethyl Sulfoxide (DMSO) is the universal solvent of choice due to its polar aprotic nature, which effectively solvates both the hydrophobic phenyl moiety and the polar pyrimidine core[2]. However, DMSO toxicity is a critical variable. While DMSO is routinely used to solubilize hydrophobic compounds, concentrations above 0.25% (v/v) can induce artifactual anti-inflammatory effects in sensitive cell lines (e.g., RAW 264.7 macrophages)[2], and concentrations exceeding 2.0% significantly reduce cell viability[3].

Table 1: Solubility Profile of this compound
Solvent SystemEstimated Solubility LimitSuitability for In Vitro AssaysMechanistic Rationale
100% Anhydrous DMSO >30 mg/mLExcellent (Primary Choice) Fully disrupts intermolecular H-bonds; maintains monomeric state.
100% DMF ~20 mg/mLGood (Alternative)Effective solvation, but exhibits higher baseline cytotoxicity than DMSO.
Ethanol (Absolute) <5 mg/mLPoorRequires heating/sonication; prone to rapid nucleation upon cooling.
Aqueous Buffer (PBS, pH 7.4) <0.1 mg/mLUnsuitableLack of ionization at pH 7.4 leads to immediate hydrophobic aggregation.
Table 2: Maximum Tolerated DMSO Concentrations by Assay Type
Assay TypeMax Final DMSO (v/v)Causality & Experimental Impact
Cell-Free Biochemical (Kinase) 1.0% - 5.0%Recombinant enzymes generally tolerate higher solvent loads. Higher DMSO prevents compound depletion via plastic adsorption.
Immortalized Cell Lines (e.g., HeLa) 0.5% - 1.0%Exceeding 1.0% induces osmotic stress, altering gene expression and baseline viability[3].
Primary Cells / Macrophages 0.1% - 0.25%DMSO >0.25% actively inhibits NF-κB and MAPK pathways, masking the true pharmacological effect of the test compound[2].

Validated Experimental Protocols

To ensure data reproducibility, the following protocols are designed as self-validating systems . Each phase includes a quality control (QC) checkpoint to verify that the compound remains in solution.

Protocol A: Preparation of 10 mM Master Stock

Causality Focus: Preventing water-induced nucleation.

  • Equilibration: Allow the sealed vial of this compound dry powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Rationale: Prevents atmospheric moisture condensation on the cold powder, which would trap water and reduce DMSO solubility.

  • Weighing: Weigh the required mass (e.g., 1.86 mg for 1 mL of 10 mM stock, based on MW 186.21 g/mol ) into a sterile, amber glass vial. Rationale: Amber glass prevents potential photo-degradation of the diamine groups.

  • Solvation: Add the calculated volume of Anhydrous DMSO (≥99.9%, water ≤0.005%) .

  • Agitation: Vortex at max speed for 60 seconds, followed by water-bath sonication at room temperature for 5 minutes.

  • Validation Checkpoint 1 (Visual QC): Inspect the solution against a dark background under a bright light. The solution must be optically clear. If microscopic birefringent particles are visible, sonicate for an additional 5 minutes.

  • Storage: Aliquot the 10 mM stock into single-use volumes (e.g., 20 µL) in tightly sealed PCR tubes. Store at -20°C or -80°C. Rationale: Repeated freeze-thaw cycles draw in ambient humidity, causing the lipophilic compound to irreversibly crash out of solution.

Protocol B: Serial Dilution and Assay Dosing

Causality Focus: Managing solvent gradients to prevent precipitation.

  • Thawing: Thaw a single 10 mM aliquot at room temperature. Vortex immediately upon thawing to resolubilize any transient micro-crystals formed during the phase transition.

  • Intermediate Dilution: Perform all serial dilutions in 100% DMSO to create a 100X to 1000X intermediate stock relative to your final assay concentration. Rationale: Diluting directly into aqueous buffers from a highly concentrated stock creates localized zones of supersaturation, leading to immediate precipitation.

  • Aqueous Transfer: Rapidly pipette the intermediate DMSO stock into the center of the aqueous assay buffer (or culture media) while simultaneously vortexing or mixing the receiving tube.

  • Validation Checkpoint 2 (Spectrophotometric QC): Measure the Optical Density (OD) at 600 nm of the final aqueous solution. An OD600 > 0.05 compared to a vehicle control indicates colloidal aggregation (precipitation) of the compound.

Workflow A Dry Powder This compound B 10 mM Master Stock (100% Anhydrous DMSO) A->B Add Anhydrous DMSO Vortex & Sonicate 5 min C 100X Intermediate (100% DMSO) B->C Serial Dilution in 100% DMSO D Final Assay Well (<0.1% DMSO in Buffer) C->D 1:1000 Dilution into Aqueous Media

Workflow for preparing and diluting this compound stocks.

Troubleshooting & Expert Insights

  • Issue: Compound precipitation upon addition to cell culture media.

    • Mechanistic Cause: The sudden drop in solvent capacity forces the compound out of solution. Furthermore, serum proteins in the media can act as nucleation sites.

    • Solution: Increase the intermediate stock concentration to 1000X, ensuring the final DMSO concentration is ≤0.1%. Pre-warm the culture media to 37°C before adding the compound; higher temperatures increase the kinetic solubility limit.

  • Issue: Inconsistent IC50 values across biological replicates.

    • Mechanistic Cause: DMSO is highly hygroscopic. If the master stock was left open on the benchtop, it absorbed atmospheric water, lowering the effective concentration of the dissolved compound over time.

    • Solution: Always use fresh, single-use aliquots. Discard any DMSO stocks that have been exposed to ambient air for prolonged periods.

References

1. 2.[1]1 3.[3]3 4.[2]2

Sources

Application Note: Advanced Crystallization Protocols for N2-phenylpyrimidine-2,5-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N2-phenylpyrimidine-2,5-diamine (CAS: 26806-71-3) is a "privileged scaffold" in medicinal chemistry, serving as the critical pharmacophore for numerous CDK, FAK, and JAK kinase inhibitors (e.g., analogs of Imatinib, Pazopanib). Its high-purity isolation is notoriously difficult due to the oxidative instability of the electron-rich 5-amino group and the tendency of pyrimidine intermediates to form amorphous "tars" or oils.

This guide moves beyond standard "crash-out" precipitation. It details thermodynamically controlled crystallization techniques designed to reject specific impurities—namely regioisomers , unreacted nitro-precursors , and oxidative azo-dimers —while controlling particle size distribution (PSD) for downstream formulation.

Physicochemical Context & Solubility Landscape[1]

To design a robust crystallization, we must first understand the molecular interactions.

  • Hydrogen Bonding: The molecule possesses distinct H-bond donors (aniline NH, 5-NH2) and acceptors (pyrimidine ring nitrogens). This encourages strong intermolecular networks, often leading to rapid, uncontrolled nucleation (gelation) if supersaturation is not managed.

  • pKa Profile: The pyrimidine ring nitrogen (N1/N3) has a pKa

    
     3.5–4.0. The 5-amino group is weakly basic. This allows for pH-swing manipulation but necessitates neutral conditions for final crystallization to avoid salt formation.
    
Table 1: Solubility Profile & Solvent Selection Strategy
Solvent SystemSolubility BehaviorCrystallization UtilityRisk Factor
Ethanol (EtOH) High at boiling; Moderate at RTPrimary Choice. Good cooling recovery.Solvate formation (check TGA).
Water Very Low (Anti-solvent)Anti-solvent. Induces high yield.Oiling out if added too fast.
DMSO/DMF Very HighAvoid. Difficult to remove; high product loss.Residual solvent toxicity (ICH Q3C).
Ethyl Acetate Moderate to LowPolishing. Excellent for rejecting polar oxidized impurities.Lower yield.[1][2]
Isopropanol (IPA) ModerateAlternative. Slower nucleation than EtOH.Requires lower temperatures (<0°C).

Pre-Crystallization Workup (Critical)

Rationale: Crystallization amplifies order. If the starting material is >15% impure or contains "tars," the lattice energy cannot overcome the entropy of the mixture, leading to oiling out.

Protocol A: Acid-Base "Swing" Extraction (Tar Removal)

  • Dissolve crude solid in 1.0 M HCl (10 mL/g). The diamine dissolves as the hydrochloride salt.

  • Filter through a Celite 545 pad to remove insoluble tars and non-basic oxidation products.

  • Slowly neutralize filtrate with 2.0 M NaOH to pH 8–9 at 10°C.

  • Collect the precipitated free base by filtration. Do not dry completely; proceed wet to crystallization to prevent surface oxidation.

Primary Protocol: Controlled Cooling Crystallization

Objective: Maximize yield while rejecting unreacted 5-nitropyrimidine precursors. System: Ethanol : Water (90:10 v/v).

Workflow Diagram: Cooling Crystallization

CoolingCrystallization Start Crude Wet Cake Dissolution Dissolution Reflux in EtOH (78°C) Conc: 80 mg/mL Start->Dissolution Charge Reactor Polishing Hot Filtration (0.45 µm PTFE) Dissolution->Polishing Remove Insolubles Nucleation Seeding Point Cool to 60°C Add 0.5% Seed Crystals Polishing->Nucleation Metastable Zone Entry Growth Controlled Cooling Rate: 0.2°C/min Target: 5°C Nucleation->Growth Crystal Growth Growth->Dissolution Recycle Mother Liquor (If Yield < 60%) Isolation Filtration & Wash Cold EtOH Growth->Isolation Slurry Transfer

Caption: Figure 1. Thermodynamic trajectory for cooling crystallization. Seeding at the metastable limit prevents spontaneous nucleation and occlusion of impurities.

Step-by-Step Methodology
  • Dissolution: Charge the wet cake into a jacketed reactor. Add Ethanol (absolute) at a ratio of 12 mL per gram of dry theoretical input. Heat to reflux (78°C) under

    
     atmosphere.
    
    • Note: If solution is not clear, add water dropwise (max 10% v/v) until dissolution is complete.

  • Polishing: Perform a hot filtration (jacketed funnel) to remove any remaining inorganic salts (NaCl from the neutralization step).

  • Metastable Zone Entry: Cool the filtrate to 60°C . The solution should remain clear (undersaturated or metastable).

  • Seeding (Crucial): Add 0.5 wt% of pure this compound seed crystals.

    • Why? Aminopyrimidines are prone to "oiling out" (Liquid-Liquid Phase Separation). Seeding provides a template for the solid phase, bypassing the oil phase.

  • Cooling Ramp: Initiate a linear cooling ramp of 0.2°C/min down to 5°C.

    • Caution: Cooling faster than 0.5°C/min risks trapping solvent and impurities within the crystal lattice (inclusions).

  • Aging: Hold at 5°C for 2 hours to maximize yield (Ostwald ripening).

  • Isolation: Filter under vacuum. Wash with 2 bed volumes of cold (-10°C) Ethanol.

  • Drying: Vacuum oven at 40°C for 12 hours. Avoid temperatures >50°C to prevent surface oxidation.

Secondary Protocol: Anti-Solvent Polishing

Objective: High-purity polishing (>99.5%) for analytical standards or late-stage GMP intermediates. System: DMSO (Solvent) / Water (Anti-solvent).

Impurity Rejection Mechanism

ImpurityRejection cluster_lattice Crystal Lattice (this compound) Host Target Molecule (Planar Stacking) H_Bond H-Bond Network (N1...H-N-Ph) Host->H_Bond Stabilizes Impurity1 Impurity: 5-Nitro (Steric Mismatch) Impurity1->H_Bond Disrupts (Rejected) Impurity2 Impurity: Dimer (Too Large) Impurity2->Host Steric Clash (Rejected)

Caption: Figure 2. Lattice selectivity mechanism. The specific H-bond requirements of the pyrimidine-diamine motif exclude nitro-precursors and bulky oxidative dimers.

Step-by-Step Methodology
  • Dissolution: Dissolve 10 g of the semi-pure solid in 30 mL DMSO at room temperature.

  • Filtration: Filter through a 0.2 µm membrane to remove dust/particulates.

  • Precipitation: Place the DMSO solution in a vessel with high-shear agitation (e.g., overhead stirrer at 400 rpm).

  • Addition: Slowly add Water (anti-solvent) via a syringe pump at a rate of 1 mL/min .

    • Observation: Cloud point usually occurs at ~1:1 ratio.

  • Final Ratio: Continue addition until the solvent ratio is 1:3 (DMSO:Water).

  • Isolation: Filter immediately.

    • Why? Extended holding in DMSO/Water can lead to hydrolysis or degradation if not temperature controlled.

  • Wash: Copious water wash (5 x 20 mL) to remove residual DMSO.

Analytical Validation & Troubleshooting

Quality Control Parameters
TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 99.0% Area
Residual Solvent GC-HeadspaceEtOH < 5000 ppm; DMSO < 5000 ppm
Solid Form XRPD (X-Ray Powder Diffraction)Matches Reference Pattern (No amorphous halo)
Color VisualOff-white to pale yellow (Dark brown = Oxidation)
Troubleshooting Guide
  • Problem: "Oiling Out" (Two liquid phases formed instead of crystals).

    • Cause: Cooling too fast or impurity load >10%.

    • Fix: Re-heat to dissolve oil. Add seed crystals at the cloud point. Reduce cooling rate.

  • Problem: Colored Product (Pink/Brown).

    • Cause: Oxidation of the aniline/amine moiety.

    • Fix: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to the aqueous phase during the initial workup or crystallization. Perform all steps under Nitrogen.

  • Problem: Low Yield.

    • Cause: Product too soluble in Ethanol.

    • Fix: Switch to Isopropanol (IPA) or increase the final water content in the EtOH/Water mix to 20%.

References

  • Vertex Pharmaceuticals. (2010). Bis-aryl amide compounds and methods of use (US7754717B2).
  • Wang, S., et al. (2004).[3] 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity.[3][4][5] Journal of Medicinal Chemistry, 47(7), 1662-1675.[3][4][5] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 229075, Pyrimidine-2,5-diamine.[Link]

Sources

Application Note: Preparation of N2-Phenylpyrimidine-2,5-diamine Hydrochloride Salts for Enhanced Aqueous Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N2-phenylpyrimidine-2,5-diamine (CAS: 26806-71-3) is a highly versatile heterocyclic building block extensively utilized in the design and synthesis of potent kinase inhibitors, particularly those targeting ALK, Src, and c-kit pathways[1]. However, a critical bottleneck in the development of pyrimidine-diamine scaffolds is their inherently poor aqueous solubility (<0.1 mg/mL). This poor solubility is driven by high crystal lattice energies and significant molecular lipophilicity, which severely limits bioavailability and complicates in vitro biological assays.

This application note provides a comprehensive, self-validating methodology for converting the this compound free base into its highly soluble hydrochloride (HCl) salt form. By adhering to these protocols, researchers can achieve a >250-fold increase in aqueous solubility while maintaining strict control over crystalline purity and polymorphic stability[2].

Mechanistic Rationale: Overcoming the Solubility Barrier

The transformation of a free base into a salt is not merely a chemical addition; it is a deliberate manipulation of thermodynamic properties. The efficacy of hydrochloride salt formation relies on the precise protonation of the molecule's basic centers.

In the this compound scaffold, there are multiple nitrogen atoms, but protonation preferentially targets the sites with the highest electron density. The primary protonation sites are the N1 atom of the pyrimidine ring (pKa ~4.9) and the exocyclic amino groups (pKa ~6.3)[2].

The Causality of Solubility Enhancement: Hydrochloric acid (pKa ≈ -6) provides a massive ΔpKa (>10) relative to the basic centers of the pyrimidine, ensuring rapid and complete protonation. This protonation converts the neutral molecule into a highly polar dication. The introduction of these ionic charges disrupts the tightly packed, hydrogen-bonded crystal lattice of the free base. Consequently, the lattice energy decreases, and the hydration energy exponentially increases upon contact with aqueous media, driving the compound into solution.

Mechanism FB This compound (Free Base: High Lattice Energy) P1 Protonation at Pyrimidine N1 (pKa ~4.9) FB->P1 + HCl P2 Protonation at Exocyclic Amine (pKa ~6.3) FB->P2 + HCl SALT Dihydrochloride Salt (High Hydration Energy, Soluble) P1->SALT + HCl P2->SALT + HCl

Stepwise protonation mechanism disrupting crystal lattice energy to enhance aqueous solubility.

Physicochemical Profiling: Free Base vs. Hydrochloride Salt

To justify the experimental transition from free base to salt, it is critical to benchmark the physicochemical properties. The quantitative data below illustrates the profound impact of dihydrochloride salt formation on the pharmaceutical viability of the compound[2][3].

PropertyFree BaseDihydrochloride SaltImprovement / Impact
Aqueous Solubility (pH 6.8) <0.1 mg/mL>25.0 mg/mL>250× increase ; enables high-concentration dosing.
Physical State Amorphous / MicrocrystallineHighly CrystallineEnhances handling, flowability, and shelf-life stability.
Primary Protonation Sites UnprotonatedPyrimidine N1 & C2/C5 AminesComplete disruption of the free base crystal lattice.
Hygroscopicity LowModerate (Forms stable hydrates)Requires controlled humidity during storage.

Experimental Methodologies

To ensure a self-validating system, the following protocols integrate In-Process Controls (IPCs). We present two distinct methodologies depending on the desired outcome: Protocol A for rapid kinetic isolation, and Protocol B for thermodynamic polymorphic control[3][4].

Workflow N1 Free Base Dissolution (Anhydrous EtOH) N2 Acid Addition (2M HCl in Ether) N1->N2 N3 Antisolvent Addition (MTBE) N2->N3 N4 Thermodynamic Cooling (0.5°C/min) N3->N4 N5 Isolation & Vacuum Drying N4->N5

Experimental workflow for the solvent-antisolvent crystallization of hydrochloride salts.

Protocol A: Solvent-Antisolvent Crystallization (Kinetic Control)

Causality: Anhydrous ethanol is chosen as the primary solvent to dissolve the free base without introducing water, which prevents the unpredictable formation of mixed hydrate polymorphs. Methyl tert-butyl ether (MTBE) is utilized as the antisolvent because it is fully miscible with ethanol but sharply lowers the dielectric constant of the solution, forcing the highly polar hydrochloride salt to precipitate rapidly[3].

Step-by-Step Procedure:

  • Dissolution: Suspend 1.0 equivalent (eq) of this compound free base in 10 volumes of anhydrous ethanol in a round-bottom flask.

  • Heating: Heat the mixture to 60°C under continuous magnetic stirring until complete dissolution is achieved.

    • IPC Check: The solution must be completely transparent. Polish filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble impurities. This ensures that subsequent nucleation is driven solely by the salt formation, not by foreign particulates.

  • Acidification: Slowly add 2.1 eq of 2M HCl in diethyl ether dropwise over 30 minutes via an addition funnel.

    • Causality: Using 2.1 eq ensures complete stoichiometric conversion to the dihydrochloride salt while providing a slight excess to drive the equilibrium, without causing severe acidic degradation of the pyrimidine ring[2][4].

  • Precipitation: Stir the mixture at 60°C for 15 minutes, then remove from heat. Slowly add 5 volumes of MTBE dropwise to induce supersaturation and precipitation.

  • Isolation: Cool the suspension to 0–5°C in an ice bath for 1 hour to maximize yield. Filter the resulting crystalline solid under a vacuum, wash with 2 volumes of cold MTBE, and dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Thermodynamic Slow-Cooling Crystallization

Causality: Rapid quenching (Protocol A) can occasionally trap metastable polymorphs. If a highly stable, low-energy crystalline form (e.g., monoclinic) is required for long-term pharmaceutical storage, thermodynamic control via slow cooling is mandatory[3].

Step-by-Step Procedure:

  • Follow Steps 1 through 3 from Protocol A to generate the saturated HCl/ethanol solution at 60°C.

  • Thermodynamic Cooling: Instead of adding an antisolvent, program a jacketed reactor to cool the solution at a strictly controlled rate of 0.5°C/min down to 5°C.

    • Causality: This slow cooling rate keeps the system in the metastable zone, allowing molecules sufficient time to arrange into the most thermodynamically stable crystal lattice rather than crashing out amorphously.

  • Seeding (Optional but Recommended): At 45°C, introduce 1% w/w of pre-characterized dihydrochloride salt seeds to bypass the primary nucleation energy barrier and dictate the polymorphic outcome.

  • Isolation: Filter the mature crystals, wash with minimal cold ethanol, and dry under vacuum at 40°C.

Analytical Validation & Quality Control (Self-Validating System)

To ensure the integrity of the synthesized salt, the protocol must be validated post-isolation using the following analytical techniques:

  • pH Verification (Supernatant): After crystallization, check the pH of the mother liquor. A pH of 1–2 confirms that an excess of HCl was maintained, validating complete protonation.

  • Powder X-Ray Diffraction (PXRD): Analyze the dried powder. The dihydrochloride salt of pyrimidine-2,5-diamines typically exhibits sharp, characteristic Bragg peaks (e.g., 2θ = 10.2°, 18.7°, 25.4°), confirming high crystallinity and distinguishing it from the amorphous free base[2].

  • High-Performance Liquid Chromatography (HPLC): Run the salt through a reverse-phase C18 column (gradient elution: MeCN/H2O with 0.1% TFA) to ensure the acidic conditions did not induce ring-opening or degradation. Purity should exceed 99.5%[3].

  • Nuclear Magnetic Resonance (1H-NMR): Dissolve the salt in DMSO-d6. The protonation of the nitrogens will cause a distinct downfield chemical shift of the pyrimidine aromatic protons compared to the free base spectrum, confirming salt formation at the molecular level[4].

References

  • EvitaChem. "7-fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one;hydrochloride - Hydrochloride Salt Formation: Solubility Enhancement and Crystallization Protocols." Accessed March 3, 2026.
  • EvitaChem. "Pyrimidine-2,5-diamine dihydrochloride (EVT-13276463)." Accessed March 3, 2026.
  • Crysdot LLC. "Heterocyclic Compounds - this compound (CAS No.: 26806-71-3)." Accessed March 3, 2026.
  • Google Patents. "US7754717B2 - Bis-aryl amide compounds and methods of use." Accessed March 3, 2026.
  • Journal of Medicinal Chemistry (ACS Publications). "5,6,7-Trisubstituted 4-Aminopyrido[2,3-d]pyrimidines as Novel Inhibitors of Adenosine Kinase." Accessed March 3, 2026.

Sources

Formulation Strategies for N2-phenylpyrimidine-2,5-diamine and Structurally Related Compounds in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed guide to developing effective and well-tolerated formulations for N2-phenylpyrimidine-2,5-diamine, a representative of a class of poorly soluble pyrimidine-based compounds, for administration in preclinical animal models. The focus is on pragmatic, science-driven strategies to ensure reliable and reproducible results in pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.

Introduction: The Formulation Challenge

The discovery pipeline for new chemical entities (NCEs) is increasingly populated by compounds with low aqueous solubility, with some estimates suggesting this affects up to 90% of drug candidates.[1][2] this compound, a substituted diaminopyrimidine, represents a common structural class in medicinal chemistry, particularly for kinase inhibitors, which frequently exhibit poor solubility (Biopharmaceutics Classification System [BCS] Class II or IV).[3][4]

Inadequate formulation of such compounds presents a significant barrier to preclinical development. It can lead to low and erratic oral bioavailability, making it impossible to establish a clear dose-exposure relationship and potentially masking the true efficacy or toxicity of the candidate.[5][6] The primary goal of preclinical formulation is to deliver the compound in a manner that allows for sufficient systemic exposure to accurately assess its biological activity and safety profile.[2][7]

This guide outlines a systematic approach to formulation development, from initial physicochemical characterization to the selection and preparation of common vehicle systems suitable for rodent models. The causality behind experimental choices is emphasized to empower researchers to make informed decisions for their specific compounds.

Foundational Step: Physicochemical Characterization

Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential. For a molecule like this compound, the N-phenyl substitution on the pyrimidine-2,5-diamine core[8] significantly increases lipophilicity, predicting poor aqueous solubility.

Key characterization steps include:

  • Aqueous Solubility Profiling: Determine the solubility in aqueous media across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to understand the impact of ionization on solubility. The diamino-pyrimidine core suggests the molecule is likely a weak base.

  • pKa Determination: Identify the ionization constants to predict solubility changes in different segments of the gastrointestinal tract.

  • LogP/LogD Measurement: Quantify the lipophilicity of the compound, which influences both solubility and membrane permeability.

  • Solid-State Analysis: Characterize the crystalline form (polymorphism), as this can impact dissolution rate and stability. Amorphous forms generally have higher apparent solubility than their crystalline counterparts.[9]

This initial data package is crucial for guiding the formulation strategy, as illustrated in the decision workflow below.

Formulation Strategy Decision Workflow

The selection of a formulation approach is a multi-factorial decision. The following workflow provides a logical path from compound properties to a suitable formulation strategy for early-stage animal studies.

G cluster_input Inputs cluster_decision Decision Points cluster_output Formulation Strategies CompoundProps Compound Properties (Solubility, pKa, LogP) SolubilityCheck Is Aqueous Solubility Sufficient for Target Dose? CompoundProps->SolubilityCheck StudyReqs Study Requirements (Route, Dose, Duration) StudyReqs->SolubilityCheck RouteCheck Route of Administration? SolubilityCheck->RouteCheck No AqueousSol Aqueous Solution (e.g., Saline, Buffer) SolubilityCheck->AqueousSol Yes ToxStudy Toxicology Study? RouteCheck->ToxStudy Oral IV_Form Sterile, Filtered Solution (Co-solvent or Cyclodextrin) RouteCheck->IV_Form IV Cosolvent Co-solvent System (e.g., PEG, DMSO) ToxStudy->Cosolvent No (PK/PD Study) Suspension Suspension (e.g., CMC, MC) ToxStudy->Suspension Yes (Prefer inert vehicle) Lipid Lipid-Based (e.g., SEDDS, Oil) Cosolvent->Lipid High LogP

Caption: Formulation strategy selection workflow.

Common Formulation Approaches for Animal Models

For early preclinical studies, the goal is often to achieve adequate exposure using the simplest, safest, and most reproducible formulation possible.[2][7]

Solution Formulations (Co-solvent Systems)

When aqueous solubility is insufficient, the use of water-miscible organic co-solvents is a common first-line approach to create a solution.[5][10] This is often preferred for initial PK studies as it ensures dose uniformity and maximizes the potential for absorption by presenting the drug in a dissolved state.[7]

Causality: Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.

Common Co-solvents and Considerations:

Vehicle Component Typical Concentration (Oral) Key Considerations & Limitations
Polyethylene Glycol (PEG 400) 10-60% Generally well-tolerated. Can have laxative effects at high doses. Potential for neurotoxicity has been noted.[11]
Propylene Glycol (PG) 10-40% Similar to PEG 400. Can cause CNS depression and other toxicities at high concentrations.[12]
Dimethyl Sulfoxide (DMSO) ≤10% Powerful solvent, but can cause significant local toxicity and alter drug metabolism and membrane permeability.[13][14] Should be used with caution and at the lowest possible concentration.
Ethanol 5-20% Useful co-solvent but can have pharmacological effects and impact drug metabolism.
Surfactants (e.g., Tween 80) 1-10% Used to improve wetting and solubility via micellar solubilization.[9][15] Can enhance absorption but may cause hypersensitivity reactions.

| Cyclodextrins (e.g., HP-β-CD) | 20-40% | Form inclusion complexes to enhance solubility.[5][13] Generally safe for oral administration but can be limited by renal toxicity with parenteral routes. |

Trustworthiness: The choice of vehicle is not benign. Many common excipients can have their own biological effects.[12] Therefore, a vehicle-only control group is mandatory in any in vivo experiment to differentiate the effects of the test compound from those of the delivery vehicle.[14][15]

Suspension Formulations

If a suitable solution cannot be achieved, or for longer-term toxicology studies where co-solvent toxicity is a concern, a suspension is the next logical choice.[15][16] This involves dispersing fine particles of the drug in an aqueous medium containing a suspending agent.

Causality: The rate-limiting step for absorption from a suspension is often the dissolution of the drug particles in the gastrointestinal fluid. Therefore, reducing the particle size (micronization) is a key strategy to increase the surface area and enhance the dissolution rate, as described by the Noyes-Whitney equation.[6][9]

Common Suspending Agents:

Suspending Agent Typical Concentration Key Considerations
Carboxymethylcellulose (CMC) 0.5-2.0% w/v Widely used and generally considered inert and well-tolerated.[15]
Methylcellulose (MC) 0.5-2.0% w/v Another common, well-tolerated choice for toxicology studies.[16]

| Hydroxypropyl Methylcellulose (HPMC) | 0.5-1.0% w/v | Used to increase viscosity and prevent particle settling. |

Lipid-Based Formulations

For highly lipophilic compounds like many kinase inhibitors, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[6][17]

Causality: These formulations consist of oils, surfactants, and co-solvents that, upon gentle agitation in the aqueous environment of the GI tract, spontaneously form a fine oil-in-water emulsion. This presents the drug in a solubilized state within lipid droplets, which can enhance absorption through lymphatic pathways and avoid first-pass metabolism.[5]

Experimental Protocols

The following protocols are provided as templates and should be optimized for the specific compound and study design.

Protocol 1: Preparation of a Co-solvent Formulation for Oral PK Study

Objective: To prepare a 10 mg/mL solution of this compound in a vehicle of 10% DMSO / 40% PEG 400 / 50% Water (v/v/v) for oral gavage in mice.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), ACS grade or higher

  • Polyethylene Glycol 400 (PEG 400), NF grade

  • Sterile Water for Injection

  • Glass vials, magnetic stirrer, and stir bars

  • Calibrated pipettes and analytical balance

Procedure:

  • Calculate Required Volumes: For a final volume of 10 mL, you will need: 1.0 mL DMSO, 4.0 mL PEG 400, and 5.0 mL Water. You will need 100 mg of the compound.

  • Weigh Compound: Accurately weigh 100 mg of this compound into a clean glass vial.

  • Initial Solubilization: Add 1.0 mL of DMSO to the vial. Vortex or sonicate briefly to dissolve the compound completely. A clear solution should be formed.

  • Add Co-solvent: Add 4.0 mL of PEG 400 to the solution and mix thoroughly using a magnetic stirrer until the solution is homogeneous.

  • Final Dilution: Slowly add the 5.0 mL of water to the mixture while stirring continuously. Note: Adding the aqueous component last is critical to prevent precipitation of the drug.

  • Final Check: Ensure the final formulation is a clear, homogenous solution. If any precipitation occurs, the formulation is not viable at this concentration and the vehicle composition must be re-evaluated.

  • Administration: Use the formulation immediately or store under specified stability conditions. Mix thoroughly before each animal is dosed.

Protocol 2: Preparation of a Micronized Suspension for Oral Toxicology Study

Objective: To prepare a 20 mg/mL suspension of this compound in 0.5% w/v Carboxymethylcellulose (CMC) for oral gavage in rats.

Materials:

  • This compound, micronized (particle size < 10 µm)

  • Carboxymethylcellulose Sodium (low viscosity grade)

  • Sterile Saline (0.9% NaCl)

  • Mortar and pestle (or other homogenization equipment)

  • Graduated cylinder, magnetic stirrer, and analytical balance

Procedure:

  • Prepare Vehicle: To make 50 mL of 0.5% CMC vehicle, weigh 250 mg of CMC. In a beaker with a stir bar, slowly add the CMC powder to ~40 mL of saline while stirring vigorously to prevent clumping. Continue stirring until the CMC is fully hydrated and a clear, slightly viscous solution is formed. Add saline to reach the final volume of 50 mL.

  • Weigh Compound: Accurately weigh 1.0 g of micronized this compound.

  • Create a Paste: Place the compound powder in a mortar. Add a small amount (~2-3 mL) of the 0.5% CMC vehicle and triturate with the pestle to form a smooth, uniform paste. This "wetting" step is crucial to ensure fine dispersion and prevent particle aggregation.

  • Gradual Dilution: Slowly add the remaining CMC vehicle to the paste in small increments, mixing continuously.

  • Homogenization: Transfer the mixture to a beaker and stir with a magnetic stirrer for at least 30 minutes to ensure uniform suspension.

  • Final Check & Dosing: The final product should be a uniform, milky suspension. It must be stirred continuously during the dosing procedure to ensure each animal receives the correct dose.

Formulation Screening and Selection Workflow

A systematic screening process is essential to identify the optimal formulation for in vivo studies.

G cluster_prep Phase 1: Preparation & Characterization cluster_select Phase 2: In Vivo Evaluation cluster_final Phase 3: Final Selection Prepare Prepare Multiple Formulation Prototypes (Solution, Suspension) Solubility Kinetic Solubility Assay (Measure max concentration) Prepare->Solubility Stability Short-Term Stability (Visual check at 0, 4, 24h) Solubility->Stability Select Select Top 2-3 Candidates (Stable, sufficient concentration) Stability->Select Select->Prepare Fail -> Reformulate RodentPK Rodent PK Study (e.g., Mouse, n=3/group) Select->RodentPK Proceed Analyze Analyze PK Parameters (AUC, Cmax, Variability) RodentPK->Analyze Analyze->Select Poor Exposure -> Re-evaluate Final Select Lead Formulation for Efficacy/Tox Studies Analyze->Final Best Exposure & Low Variability

Caption: Experimental workflow for formulation screening.

Conclusion

The successful preclinical evaluation of this compound and similar poorly soluble compounds is fundamentally dependent on a rational and systematic formulation strategy. There is no single "best" vehicle; the optimal choice depends on the compound's properties, the administration route, and the study's scientific objectives. By starting with thorough physicochemical characterization and progressing through a logical screening process, researchers can develop formulations that provide adequate and reproducible drug exposure. Always remember that the vehicle itself is a variable, and its potential effects must be controlled for by including a vehicle-dosed group in all animal experiments to ensure the trustworthiness and integrity of the data.

References

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 65-80. [Link]

  • Capolla, S., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(7), 2735-2742. [Link]

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]

  • Fenyvesi, F., et al. (2025). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 17(x), x. [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]

  • Kim, S. J., et al. (2015). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. ResearchGate. [Link]

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. [Link]

  • Fenyvesi, F., et al. (2025). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. [Link]

  • Ali, S., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Mandadi, K., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 179. [Link]

  • Lavan, M., & Knipp, G. T. (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue University Graduate School. [Link]

  • Cheri, C., et al. (2012). Oral formulation of kinase inhibitors.
  • Peterson, N. C., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal, 52(1), 71-81. [Link]

  • Altasciences. (2023). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. [Link]

  • van der Sluis, T., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 14(12), 2795. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidine-2,5-diamine. PubChem Compound Database. [Link]

  • Washington State University IACUC. (2026). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Washington State University. [Link]

  • Morton, D. B., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. [Link]

  • NTNU. (2019). Administration of substances to rodents. Norwegian University of Science and Technology. [Link]

  • Szałabska, K., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. International Journal of Molecular Sciences, 25(4), 2076. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(10), 1957-1970. [Link]

Sources

Troubleshooting & Optimization

Improving low yields in the synthesis of N2-phenylpyrimidine-2,5-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of electron-rich pyrimidine derivatives. The synthesis of N2-phenylpyrimidine-2,5-diamine (CAS: 26806-71-3) typically involves a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-5-nitropyrimidine with aniline, followed by the reduction of the nitro group[1].

While conceptually straightforward, this pathway is notorious for low yields. The highly activated nature of the electrophile in Step 1 leads to competing side reactions, while the electron-rich nature of the final diamine in Step 2 makes it highly susceptible to degradation. This guide deconstructs the causality behind these failures and provides self-validating protocols to optimize your recovery.

Workflow SM 2-Chloro-5-nitropyrimidine + Aniline SNAr Step 1: SNAr Reaction (Anhydrous, DIPEA, 0°C) SM->SNAr Int N-phenyl-5-nitropyrimidin-2-amine (Intermediate) SNAr->Int Moisture Exclusion (Prevents Hydrolysis) Red Step 2: Nitro Reduction (Fe/NH4Cl or Pd/C, H2) Int->Red Prod This compound (Target Product) Red->Prod Strict Inert Atmosphere (Prevents Autoxidation)

Two-step synthetic workflow for this compound.

Part 1: Troubleshooting the SNAr Reaction (Step 1)

Q: Why am I getting <30% yield and a large amount of a highly polar byproduct during the SNAr step with aniline?

The Causality: 2-chloro-5-nitropyrimidine is an exceptionally activated electrophile. Aniline, conversely, is a relatively weak nucleophile compared to aliphatic amines (like piperidine or pyrrolidine). If your reaction contains adventitious moisture or utilizes aqueous basic conditions, the hydroxide/water acts as a competing nucleophile. The rate of hydrolysis outcompetes the rate of aniline attack, rapidly converting your starting material into 2-hydroxy-5-nitropyrimidine[2][3].

The Solution: You must implement a self-validating anhydrous system. Switch from inorganic bases (like KOH or K2CO3) to a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA)[4]. Furthermore, control the order of addition: mix the electrophile and aniline first, then add the base dropwise at 0 °C. This thermal control stabilizes the transient Meisenheimer complex and suppresses degradation pathways[5][6].

Mechanism E 2-Chloro-5-nitropyrimidine MC Meisenheimer Complex (Stabilized at 0°C) E->MC + Aniline (Slow) Side 2-Hydroxy-5-nitropyrimidine (Hydrolysis Byproduct) E->Side + H2O / OH- (Fast Competing Reaction) Prod N-phenyl-5-nitropyrimidin-2-amine (Desired SNAr) MC->Prod - HCl

Competing pathways in the SNAr reaction highlighting the Meisenheimer complex.

Quantitative Impact of Reaction Conditions on Step 1

Tracking the ratio of the desired product to the hydrolysis byproduct via LC-MS is a critical self-validation metric. Below is a summary of how condition choices dictate chemoselectivity[2][3][4]:

Reaction ConditionsBaseSolventTemp (°C)Yield of SNAr ProductYield of Hydrolysis Byproduct
Aqueous BasicKOHH2O/HPMC50< 15%> 80%
Standard OrganicK2CO3DMF2545%35%
Optimized Anhydrous DIPEA Dry THF 0 to 25 88% < 5%

Part 2: Troubleshooting the Nitro Reduction (Step 2)

Q: During the nitro reduction step, my product turns from yellow to dark brown/black upon concentration. What is happening?

The Causality: You have successfully synthesized this compound, but you are losing it during the workup. 2,5-diaminopyrimidines are highly electron-rich. In the presence of oxygen and light, they undergo rapid autoxidation to form polymeric quinonoid species (evidenced by the black color). Additionally, harsh hydrogenation conditions (e.g., high-pressure H2 with Pd/C) can lead to over-reduction or saturation of the pyrimidine ring[1].

The Solution: Use mild, chemoselective reduction conditions (such as Fe/NH4Cl or Zn/NH4Cl) rather than aggressive catalytic hydrogenation. More importantly, you must treat the workup as an anaerobic process. Degas all extraction solvents with argon, perform filtrations under an argon blanket, and backfill your rotary evaporator with inert gas.

Standardized Experimental Protocols

Protocol A: Optimized SNAr Synthesis of N-phenyl-5-nitropyrimidin-2-amine

Objective: Maximize nucleophilic attack while entirely suppressing hydrolysis.

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge continuously with argon.

  • Dissolution: Dissolve 2-chloro-5-nitropyrimidine (1.0 equiv, 10 mmol) in anhydrous THF (50 mL, 0.2 M).

  • Reagent Addition: Add aniline (1.1 equiv, 11 mmol) to the solution. Cool the reaction mixture strictly to 0 °C using an ice bath.

  • Base Addition: Add anhydrous DIPEA (1.5 equiv, 15 mmol) dropwise over 15 minutes. Scientific rationale: Slow addition at 0 °C controls the exotherm, stabilizing the Meisenheimer intermediate and preventing thermal degradation[4][5].

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor via LC-MS until the starting material peak is consumed.

  • Workup: Concentrate under reduced pressure. Dissolve the residue in EtOAc, wash with 0.5 M HCl (to sequester unreacted aniline), followed by brine. Dry over Na2SO4 and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Anaerobic Reduction to this compound

Objective: Reduce the nitro group without over-reduction, and isolate the diamine without autoxidation.

  • Reaction Setup: Suspend N-phenyl-5-nitropyrimidin-2-amine (1.0 equiv, 5 mmol) in a vigorously degassed mixture of EtOH/H2O (4:1, 50 mL).

  • Reduction: Add Iron powder (5.0 equiv, 25 mmol) and NH4Cl (2.0 equiv, 10 mmol). Heat the mixture to 70 °C under a strict argon atmosphere for 2 hours.

  • Anaerobic Filtration: Cool to room temperature. Filter the mixture through a pad of Celite directly into a receiving flask flushed with argon. Wash the pad with degassed EtOAc.

  • Isolation: Wash the organic filtrate with degassed brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Storage: Critical Step. Break the vacuum of the rotary evaporator with argon, not air. Immediately transfer the resulting solid to an amber vial, flush with argon, and store at -20 °C.

References

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways Frontiers in Chemistry URL:[Link][6]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC Green Chemistry (Royal Society of Chemistry) URL:[Link][2]

  • Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

Sources

Removing palladium catalyst impurities from N2-phenylpyrimidine-2,5-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: N2-phenylpyrimidine-2,5-diamine

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with removing stubborn palladium (Pd) impurities from highly chelating, nitrogen-rich active pharmaceutical ingredients (APIs).

Regulatory Context & Target Metrics

Before initiating any remediation protocol, it is critical to define the acceptable limits of residual palladium. The[1] classify Palladium as a Class 2B elemental impurity. Because Pd is not naturally occurring in biological systems, its presence is strictly regulated based on the route of administration and the Permitted Daily Exposure (PDE)[2].

Table 1: ICH Q3D(R2) Palladium Limits

Route of Administration PDE (µ g/day ) Target Concentration Limit (ppm)*
Oral 100 ≤ 10 ppm
Parenteral 10 ≤ 1 ppm
Inhalation 1 ≤ 0.1 ppm

*Assuming a maximum daily drug product intake of 10 g/day .

Troubleshooting & FAQs: Mechanisms & Causality

Q1: Why do standard aqueous washes fail to remove Palladium from this compound? A1: The difficulty lies in the molecular architecture of the API. This compound contains multiple nitrogen donors: two pyrimidine ring nitrogens, a secondary amine at the C2 position, and a primary amine at the C5 position. These nitrogen atoms act as bidentate or multidentate ligands, forming highly stable, thermodynamically favored metallacycles with Pd(II) residues[3]. Standard aqueous extractions (even with chelators like EDTA) lack the thermodynamic driving force to break these covalent-like Pd-N coordination spheres.

Q2: Which functionalized scavenger offers the highest success rate for this specific scaffold? A2: For highly nitrogenous APIs, you must utilize Pearson’s Hard Soft Acid Base (HSAB) theory. Pd(II) and Pd(0) are "soft" acids. The nitrogen atoms on your API are "borderline/hard" bases. By introducing a scavenger with a "soft" base—such as the sulfur atoms in Dimercaptotriazine (DMT) or Thiol —you create a thermodynamically preferred Pd-S complex[4]. is particularly recommended because it outcompetes the API's nitrogen chelation without altering the pH of the solution[5].

Table 2: Scavenger Selection Matrix for Amine-Rich APIs

Scavenger Matrix Functional Group Pd Affinity API Yield Risk Mechanistic Rationale
SiliaMetS DMT Dimercaptotriazine Very High Low Soft sulfur donors thermodynamically outcompete hard nitrogen ligands for soft Pd(II) ions.
SiliaMetS Thiol Alkyl Thiol (-SH) High Moderate Excellent Pd trap, but slightly acidic silanols may protonate basic API amines, causing yield loss.

| Activated Carbon | Porous Carbon | Moderate | High | Non-specific physisorption; high risk of trapping the aromatic API alongside the metal[6]. |

Q3: My scavenger reduced Pd to <10 ppm but caused a 30% loss in API yield. How do I fix this? A3: Yield loss in silica-based scavenging is rarely due to API destruction; it is usually caused by non-specific binding. The basic amines on this compound can become protonated by the slightly acidic free silanol groups (-SiOH) on the silica backbone, leading to ion-exchange binding. Solution: Switch to an endcapped silica scavenger (where free silanols are neutralized), or pre-treat the reaction mixture with a mild, non-nucleophilic base (e.g., 0.1 eq of DIPEA) to keep the API in its neutral, non-binding state[7].

Visualizations of Scavenging Logic

G Pd_API Pd-API Complex (N-Chelation) Transition Ligand Exchange (HSAB Driven) Pd_API->Transition Add Scavenger Scavenger Silica-Bound DMT (Soft Sulfur Donor) Scavenger->Transition Free_API Recovered API (High Yield) Transition->Free_API API Released Pd_Scavenger Pd-Scavenger Complex (Filtered Out) Transition->Pd_Scavenger Pd Trapped

Ligand exchange mechanism transferring Pd from API to sulfur-scavenger.

G Step1 1. Dissolve Crude API (Polar Aprotic Solvent) Step2 2. Add 5-10 eq. Scavenger (e.g., SiliaMetS DMT) Step1->Step2 Step3 3. Agitate at 40-60°C (Minimum 4-12 hours) Step2->Step3 Step4 4. Hot Filtration (Remove Pd-bound resin) Step3->Step4 Step5 5. ICP-MS Analysis (Verify <10 ppm Pd) Step4->Step5

Step-by-step workflow for bulk palladium scavenging and API recovery.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include internal mass-balance checks and baseline quantifications to definitively prove that Pd reduction is due to chemical scavenging, not physical precipitation[8].

Protocol A: High-Throughput Scavenger Screening (Micro-scale)

Use this protocol to identify the optimal scavenger before committing your entire batch.

  • Baseline Quantification: Dissolve 1.0 g of crude this compound in 10 mL of a polar aprotic solvent (e.g., DMF or DMSO). Take a 100 µL aliquot, digest with HNO3, and analyze via to establish the baseline Pd ppm[9].

    • Mechanistic Rationale: Polar aprotic solvents disrupt intermolecular hydrogen bonding, loosening the Pd coordination sphere and making it accessible to the scavenger.

  • Parallel Aliquoting: Distribute 1 mL of the stock solution into parallel reactor vials. Add 5 molar equivalents (relative to the baseline Pd concentration) of different scavengers (e.g., DMT, Thiol, Activated Carbon).

  • Thermal Incubation: Agitate the vials at 50°C for 4 to 12 hours.

    • Mechanistic Rationale: Ligand exchange from a bidentate nitrogen chelate is kinetically slow at room temperature. Heat provides the activation energy necessary to break the Pd-N bonds.

  • Hot Filtration: Filter the mixtures through 0.45 µm PTFE syringe filters while still warm. Wash the resin with 0.5 mL of hot DMF.

    • Mechanistic Rationale: Hot washing prevents the API from crystallizing on the resin surface, ensuring accurate yield calculations.

  • Dual-Metric Validation: Analyze the filtrate via ICP-MS for Pd concentration, and via HPLC-UV for API concentration. The optimal scavenger will show >95% API recovery and <10 ppm Pd.

Protocol B: Bulk Scale-Up Remediation Workflow

Use this protocol once the optimal scavenger (e.g., SiliaMetS DMT) has been identified.

  • Reactor Charging: Transfer the bulk crude API into a jacketed reactor. Add DMF (10 volumes) and stir until complete dissolution is achieved.

  • Scavenger Addition: Add the predetermined equivalent of the selected silica scavenger (typically 10-20% w/w relative to the API)[6].

  • Digestion: Heat the reactor to 50°C and apply overhead stirring (200-300 rpm) for 12 hours.

  • Resin Removal: Discharge the reactor through a sparkler filter or a Nutsche filter fitted with a 1 µm pad. Rinse the reactor and the filter cake with 2 volumes of hot DMF to ensure complete API transfer.

  • Crystallization & Mass Balance: Add an anti-solvent (e.g., Water or EtOAc) to the filtrate to precipitate the purified this compound. Filter, dry, and weigh the solid. Calculate the mass balance to validate that no API was permanently sequestered by the scavenger matrix.

References

  • Guideline for Elemental Impurities Q3D(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry . Organic Process Research & Development, ACS Publications.[Link]

  • Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233> . Analytik Jena.[Link]

Sources

Optimizing reaction temperature for pyrimidine-diamine coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Pyrimidine-Diamine Coupling

Status: Active | Ticket ID: PYR-DIAM-OPT-001 Assigned Specialist: Senior Application Scientist, Process Development

Mission Statement

Welcome to the Process Chemistry Support Hub. You are likely here because the nucleophilic aromatic substitution (


) of dihalopyrimidines with diamines is yielding inconsistent results—ranging from regioselectivity issues (N2 vs. N4) to polymerization (insoluble gums). This guide moves beyond basic recipes to provide a mechanistically grounded, self-validating framework  for temperature optimization.

Module 1: Critical Troubleshooting (The Emergency Room)

Direct solutions to the most common failure modes reported by our users.

Q1: My reaction mixture turned into an insoluble gum/tar within 30 minutes. What happened?

Diagnosis: You have likely triggered oligomerization/cross-linking . The Mechanism: Because you are using a diamine, the product of the first substitution (


) still has a free amine. If the temperature is too high or the concentration of the pyrimidine is too high relative to the diamine, the product attacks another pyrimidine molecule, forming a dimer (A-B-A), which then chains into oligomers.

The Fix:

  • Temperature Control: Lower your reaction temperature by 20°C. The activation energy (

    
    ) for the second substitution is typically higher than the first due to the electron-donating effect of the first amine added (deactivating the ring).
    
  • Reverse Addition: Do not add the diamine to the pyrimidine. Add the pyrimidine solution slowly to a large excess (3–5 equivalents) of the diamine.

  • Dilution: Increase solvent volume. High dilution favors intramolecular cyclization (if possible) or mono-substitution over intermolecular polymerization.

Q2: I am targeting the C4-position, but I see significant C2-substitution or a mixture.

Diagnosis: Loss of Kinetic Control . The Mechanism:

  • C4 Position: More electrophilic due to the para-like relationship with the N1 nitrogen. Attack here is the Kinetic Product (fastest to form).

  • C2 Position: Attack here is often the Thermodynamic Product (more stable in certain solvent/base systems) or occurs when C4 is sterically hindered.

  • High Temperature: If you heat the reaction too aggressively (>80°C for dichloropyrimidines), you provide enough energy to overcome the higher barrier for C2 attack, or you allow the C4 product to equilibrate (rare in

    
    , common in Pd-catalysis).
    

The Fix:

  • Cool Down: Run the reaction at 0°C to RT initially. Only apply heat if conversion stalls.

  • Solvent Switch: Switch from protic solvents (n-BuOH, EtOH) to aprotic polar solvents (THF, DMF). Protic solvents can facilitate proton transfers that lower the barrier for the unwanted isomer.

Q3: The reaction stalls at 60% conversion. Increasing heat causes degradation.

Diagnosis: Product Inhibition or Catalyst Deactivation (if Pd-catalyzed). The Fix:

  • For

    
    :  The HCl generated is protonating your nucleophile (the diamine), rendering it unreactive.
    
    • Action: Add a non-nucleophilic base scavenger (e.g., DIPEA or solid

      
      ) to neutralize the acid without competing for the electrophile.
      
  • For Pd-Catalysis: The diamine might be chelating the Pd center ("poisoning" the catalyst).

    • Action: Increase temperature slightly but switch to a bulky ligand (e.g., BrettPhos) that prevents diamine chelation.

Module 2: Advanced Optimization (The Fine Tuning)

Kinetic vs. Thermodynamic Control Landscape

Understanding the energy landscape is vital for selectivity. The diagram below illustrates the bifurcation of the reaction pathway based on thermal energy input.

ReactionPathway Start 2,4-Dichloropyrimidine + Diamine TS1 TS-1 (C4 Attack) Low Barrier Start->TS1 Low Temp (<40°C) TS2 TS-2 (C2 Attack) High Barrier Start->TS2 High Temp (>80°C) Prod4 C4-Product (Kinetic) TS1->Prod4 Prod2 C2-Product (Thermodynamic/High T) TS2->Prod2 Bis Bis-Substituted (Oligomer/Impurity) Prod4->Bis Excess Heat + Low Diamine Conc. Prod2->Bis Excess Heat

Caption: Reaction pathway bifurcation. Low temperature favors the C4 kinetic product.[1] High temperature risks C2 substitution and subsequent bis-substitution (oligomerization).

Solvent & Temperature Interaction Matrix

Temperature cannot be optimized in isolation; it depends heavily on the solvent system.

Solvent SystemRecommended TempMechanismPrimary Risk
THF / DCM -10°C to 25°C

(Kinetic)
Low solubility; slow rate.
DMF / DMSO 25°C to 60°C

(Dipolar Accelerated)
Runaway exotherm; difficult workup.
n-BuOH / iPrOH 80°C to 120°C

(Protic Assisted)
Solvolysis (Solvent attacks pyrimidine).
Toluene (Pd-Cat) 90°C to 110°CBuchwald-HartwigCatalyst poisoning by diamine.

Module 3: Self-Validating Experimental Protocol

Do not just "mix and heat." Use this protocol to validate the system at every step.

The "Step-Wise Ramp" Protocol for Free Diamines

Objective: Selective mono-amination at C4 without polymerization.

1. Baseline Setup (The Control State)

  • Vessel: Dry round-bottom flask with internal temperature probe (critical).

  • Reagents:

    • Pyrimidine (1.0 equiv)[2]

    • Diamine (3.0 equiv) — Excess is crucial to prevent cross-linking.

    • Base: DIPEA (1.1 equiv) or

      
       (2.0 equiv).
      
    • Solvent: THF or 2-MeTHF (10-20 volumes).

2. The Reverse Addition (Critical Step)

  • Dissolve the Diamine and Base in the solvent first. Cool to 0°C.[3]

  • Dissolve the Pyrimidine in a separate small volume of solvent.[2]

  • Action: Add the Pyrimidine solution dropwise to the Diamine solution over 30–60 minutes.

    • Why? This ensures the Pyrimidine always encounters a sea of Diamine, statistically forcing mono-substitution.

3. Temperature Ramping (The Validation Loop)

  • T0 (0°C): Stir for 1 hour. Take HPLC/TLC sample.[2]

    • Checkpoint: If >50% conversion, hold at 0°C. Do not heat.

  • T1 (25°C): If conversion is low, warm to RT. Stir 2 hours.

    • Checkpoint: Check for "Bis" impurity (usually higher Rf or RT). If Bis appears, stop heating immediately.

  • T2 (50°C+): Only apply heat if starting material remains and Bis-product is absent.

Workflow Visualization

OptimizationWorkflow Setup Prepare Reagents Diamine (3 equiv) in Flask Add Dropwise Addition of Pyrimidine at 0°C Setup->Add Sample1 Sample @ 1 hr (HPLC/UPLC) Add->Sample1 Decision1 Conversion > 50%? Sample1->Decision1 Hold Hold at 0°C until completion Decision1->Hold Yes Warm Warm to 25°C Decision1->Warm No Stop STOP / Quench Purify Hold->Stop Sample2 Sample @ 25°C Warm->Sample2 CheckBis Bis-Product Detected? Sample2->CheckBis CheckBis->Stop Yes (Risk!) Heat Heat to 50°C (Monitor Closely) CheckBis->Heat No (Safe) Heat->Stop Completion

Caption: Decision-tree workflow for temperature ramping. Note the "Hard Stop" if bis-products are detected.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Provides the foundational mechanism for nucleophilic aromatic substitution and kinetic control).

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Discusses the practical application of pyrimidine scaffolds in drug design).

  • Lüleburgaz, S., et al. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. (Details Pd-catalyzed approaches and solvent effects on pyrimidine functionalization).

  • BenchChem Technical Support. (2025). Optimizing Amination Reactions of Pyrimidines. (Specific data on solvent/temperature matrices for dichloropyrimidines).

  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (QM analysis of C2 vs C4 selectivity).

Sources

Validation & Comparative

Structural Validation of N2-Phenylpyrimidine-2,5-diamine: A Comparative NMR Spectral Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural validation of N2-phenylpyrimidine-2,5-diamine , a privileged scaffold in kinase inhibitor discovery (e.g., CDK, JAK, and SYK inhibitors).

This guide compares the Target Product (N2-isomer) against its most common Regioisomeric Alternatives (N4/N5-isomers) , providing a self-validating spectral interpretation workflow.

Executive Summary & Application Context

Product: this compound (5-amino-2-anilinopyrimidine). Primary Application: Precursor scaffold for ATP-competitive kinase inhibitors. The Challenge: The synthesis of diaminopyrimidines often yields regioisomeric mixtures. Distinguishing the symmetric N2-phenyl isomer from the asymmetric N4-phenyl or N5-phenyl analogs is critical for biological efficacy.

Quick Validation Criteria:

  • Symmetry: The N2-isomer exhibits chemical equivalence for pyrimidine protons H4 and H6.

  • NH Acidity: Distinct chemical shift separation between the anilino-NH (deshielded) and the 5-amino-NH

    
     (shielded).
    

Experimental Protocol (Standardized)

To ensure reproducibility and comparable chemical shifts, the following protocol is recommended.

Sample Preparation
  • Solvent: DMSO-d

    
      (Dimethyl sulfoxide-d6) is required.
    
    • Reason: The compound has poor solubility in CDCl

      
      . Furthermore, DMSO-d
      
      
      
      prevents rapid proton exchange, allowing observation of the labile -NH and -NH
      
      
      protons which are critical for structural assignment.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Instrument Parameters
  • Frequency: 400 MHz or higher recommended for resolving aromatic multiplets.

  • Temperature: 298 K (25°C). Note: Higher temperatures may sharpen broad NH signals but can induce shift changes.

Comparative 1H NMR Interpretation

The table below compares the Target Product (N2-isomer) with its primary synthetic impurity/alternative, the N4-isomer .

Table 1: Comparative 1H NMR Data (DMSO-d )
Proton AssignmentTarget: N2-Phenyl Isomer Alternative: N4-Phenyl Isomer Differentiation Logic
Pyrimidine Ring δ 8.00 – 8.20 (s, 2H) δ 7.8 (d) & δ 5.9 (d) CRITICAL: N2-isomer is symmetric (H4=H6). N4-isomer is asymmetric (H5/H6 couple,

Hz).
Anilino -NH- δ 8.90 – 9.20 (s, 1H) δ 9.0 – 9.5 (s, 1H)Both are deshielded, but N2-NH is often sharper due to symmetry.
Amino -NH

δ 4.50 – 5.00 (br s, 2H) δ 6.0 – 6.5 (br s, 2H)5-NH

is electron-rich (shielded). 2/4-NH

is more acidic/deshielded.
Phenyl Ring δ 6.80 – 7.60 (m, 5H) δ 7.00 – 7.80 (m, 5H)Typical aromatic multiplet; less diagnostic than the pyrimidine core.
Detailed Mechanistic Analysis
A. The "Symmetry Check" (Pyrimidine Protons)

In the N2-phenyl structure, the molecule possesses a


 axis of rotation (or effective symmetry on the NMR timescale) passing through C2 and C5.
  • Observation: H4 and H6 are chemically equivalent.

  • Signal: A sharp Singlet (2H) around 8.0–8.2 ppm .

  • Contrast: If you see two doublets (one at ~7.8 ppm, one shielded at ~5.8 ppm), you have synthesized the N4-isomer , where the adjacent nitrogen deshields H6 but not H5.

B. The Nitrogen Fingerprint (NH vs NH

)
  • Anilino N-H (C2): This proton is flanked by the electron-deficient pyrimidine ring and the phenyl ring. It participates in hydrogen bonding with the solvent (DMSO).

    • Shift: Downfield (~9.0 ppm ).

  • Free Amino N-H

    
     (C5):  The primary amine at position 5 is electron-donating into the ring but is not as acidic as the anilino nitrogen.
    
    • Shift: Upfield (~4.8 ppm ). Broadness indicates quadrupole relaxation from the

      
      N nucleus.
      

13C NMR Spectral Profile

The


C spectrum provides confirmation of the carbon skeleton's electronic environment.
Table 2: Predicted C Chemical Shifts (DMSO-d )
Carbon PositionChemical Shift (δ ppm)Electronic Environment
C2 (Pyrimidine) 158.0 – 160.0 Most deshielded. Flanked by two nitrogens (N1, N3).
C4 / C6 150.0 – 154.0 Deshielded imine-like carbons. Chemically equivalent (1 signal).
C5 135.0 – 140.0 Shielded relative to C4/C6 due to electron donation from the -NH

group.
Phenyl (Ipso) 140.0 – 142.0 Point of attachment to N2.
Phenyl (Ar-C) 118.0 – 129.0 Typical aromatic signals (Ortho/Para/Meta).

Decision Workflows (Visualization)

Diagram 1: Structural Elucidation Decision Tree

This workflow guides the researcher through the critical decision points to confirm the N2-isomer over the N4-isomer.

NMR_Decision_Tree Start Acquire 1H NMR (DMSO-d6) Check_Ar Analyze Pyrimidine Region (7.8 - 8.5 ppm) Start->Check_Ar Singlet Signal Shape: Singlet (2H) Check_Ar->Singlet Symmetry Observed Doublets Signal Shape: Two Doublets (1H each) Check_Ar->Doublets Coupling Observed Check_NH Analyze NH Region Singlet->Check_NH Result_N4 REJECTED: N4-Phenyl Isomer (Asymmetric) Doublets->Result_N4 Result_N2 CONFIRMED: N2-Phenyl Isomer (Symmetric) Check_NH->Result_N2 NH (9ppm) + NH2 (4.8ppm)

Caption: Logical decision tree for distinguishing regioisomers based on pyrimidine proton multiplicity.

Diagram 2: Experimental Validation Workflow

The sequence of experiments required to fully characterize the scaffold.

Validation_Workflow Sample Crude Product Prep Dissolve in DMSO-d6 (15mg/0.6mL) Sample->Prep H1 1H NMR (Check Symmetry) Prep->H1 D2O D2O Shake (Identify Exchangeables) H1->D2O Ambiguous NH? C13 13C NMR (Count Carbons) H1->C13 Symmetry Confirmed D2O->C13 Final Certificate of Analysis C13->Final

Caption: Step-by-step experimental workflow for spectral certification.

References

  • Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry.

  • Fischer, P. M. (2004). The design of drug candidate molecules with the 2-aminopyrimidine scaffold. Current Medicinal Chemistry.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for DMSO-d6 solvent effects on NH protons).

  • Gottlieb, H. E., et al. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

Sources

Comparative Guide: HPLC Method Development for Purity Assessment of N2-phenylpyrimidine-2,5-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N2-phenylpyrimidine-2,5-diamine is a critical intermediate in the synthesis of small molecule kinase inhibitors and functional materials. Its purity is a Critical Quality Attribute (CQA) because regioisomeric impurities (e.g., N4-isomers) and unreacted starting materials can propagate through downstream synthesis, leading to toxic byproducts or inactive pharmaceutical ingredients.

This guide objectively compares three chromatographic strategies for the purity assessment of this diamine:

  • Method A (The Standard): Traditional C18 at Acidic pH.

  • Method B (The Optimized): Hybrid C18 at High pH (Recommended).

  • Method C (High-Throughput): UPLC Sub-2

    
    m Technology.
    

Verdict: While Method A is sufficient for routine checks, Method B offers superior peak symmetry (


) and loadability due to the deprotonation of the basic pyrimidine moiety. Method C  is the clear choice for high-throughput environments, reducing run times by 70%.

Chemical Context & Method Strategy

The Analyte
  • Structure: A pyrimidine ring substituted with amines at positions 2 and 5, with a phenyl group attached at N2.

  • Properties: The molecule possesses basic nitrogen atoms (pyrimidine ring

    
    ; aniline-like 
    
    
    
    ).
  • Challenge: Under standard acidic HPLC conditions (pH 2-3), the molecule is protonated (positively charged). This leads to secondary interactions with residual silanols on silica columns, causing peak tailing and poor resolution from closely eluting impurities.

The Decision Matrix

The following decision tree illustrates the logic used to select the optimal stationary phase and mobile phase pH.

MethodSelection Analyte Analyte: This compound Properties Properties: Basic (pKa ~4), Hydrophobic Phenyl Analyte->Properties Goal Goal: Purity Assessment Properties->Goal Choice pH Strategy Goal->Choice Acidic Acidic pH (2-3) (Protonated) Choice->Acidic Traditional Basic Basic pH (9-10) (Neutral) Choice->Basic Optimized Col_Acid Column: End-capped C18 (Prevents Tailing) Acidic->Col_Acid Col_Base Column: Hybrid Particle C18 (High pH Stable) Basic->Col_Base Result_A Method A: Standard Robustness Col_Acid->Result_A Result_B Method B: Superior Shape Col_Base->Result_B

Figure 1: Method Development Decision Tree. Selecting pH strategy based on analyte ionization state.

Comparative Analysis of Methods

The following data summarizes the performance of three distinct protocols tested on a mixture containing the target analyte and two synthetic impurities (Impurity 1: 2-chloro-5-aminopyrimidine; Impurity 2: Aniline).

Performance Data Summary
ParameterMethod A (Acidic C18)Method B (High pH Hybrid)Method C (UPLC Acidic)
Column C18 (5

m, Silica)
C18 (5

m, Hybrid)
C18 (1.7

m, Hybrid)
Mobile Phase pH 3.0 (Phosphate)10.0 (Ammonium Bicarb)3.0 (Formic Acid)
Run Time 25 min20 min6 min
Resolution (

)
*
2.13.8 3.2
Tailing Factor (

)
1.6 (Tailing)1.05 (Symmetric) 1.2
Sensitivity (S/N) 85120 110

*Resolution calculated between Analyte and nearest impurity.

Detailed Method Assessment[1][2][3]
Method A: The Traditional Approach (Acidic pH)
  • Mechanism: Uses low pH to keep silanols protonated (neutral), minimizing cation-exchange interactions.

  • Pros: Extremely robust; phosphate buffers are cheap and transparent in UV.

  • Cons: The analyte is positively charged. Despite end-capping, some interaction with the stationary phase occurs, leading to a tailing factor of 1.6. This tailing can mask small impurities eluting on the tail of the main peak.

Method B: The Optimized Approach (High pH)
  • Mechanism: Uses a pH of 10.0, which is well above the

    
     of the pyrimidine nitrogen. The analyte is neutral.
    
  • Pros: Neutral molecules interact only via hydrophobic mechanisms, resulting in sharp, symmetric peaks (

    
    ). The hybrid particle column (e.g., XBridge or Gemini) withstands dissolution at high pH.
    
  • Cons: Requires specialized columns; silica-based C18 columns will dissolve/degrade rapidly at this pH.

Method C: High-Throughput (UPLC)
  • Mechanism: Uses sub-2

    
    m particles to increase plate count (
    
    
    
    ) and optimal linear velocity.
  • Pros: Drastic reduction in solvent consumption and time.

  • Cons: Requires UPLC instrumentation (600+ bar capability).

Experimental Protocols

Workflow Visualization

Workflow Start Start: Sample Prep Dilution Dissolve in 50:50 MeCN:Water Start->Dilution Filter Filter (0.2 µm PTFE) Dilution->Filter System System Setup (Equilibrate 30 min) Filter->System SST System Suitability Test (Std Injection) System->SST Check Pass Criteria? Rs > 2.0, Tf < 1.5 SST->Check RunSamples Run Samples (Bracketed Standards) Check->RunSamples Yes Fail Troubleshoot: Check pH / Column Age Check->Fail No Report Data Processing & Reporting RunSamples->Report Fail->System

Figure 2: Standardized Experimental Workflow for Purity Assessment.

Protocol 1: Optimized High pH Method (Recommended)

This protocol provides the highest resolution and peak shape, making it ideal for final purity release testing.

1. Reagents & Materials:

  • Column: Waters XBridge C18 BEH,

    
     mm, 5 
    
    
    
    m (or equivalent high-pH stable column).
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Diluent: 50:50 Water:Acetonitrile.

2. Instrument Conditions:

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (primary) and 280 nm.

  • Injection Volume: 10

    
    L.
    

3. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.01090
18.01090
18.1955
23.0955

4. System Suitability Criteria (Self-Validating):

  • Tailing Factor (

    
    ):  NMT 1.2 for the main peak.
    
  • Resolution (

    
    ):  NLT 2.0 between analyte and nearest impurity.
    
  • Precision: %RSD of peak area < 1.0% (n=5 injections).

Protocol 2: Legacy Acidic Method (Alternative)

Use this if high-pH stable columns are unavailable.

1. Reagents:

  • Column: Phenomenex Luna C18(2),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.[1][5][6]

2. Gradient:

  • Linear gradient from 5% B to 80% B over 25 minutes.

  • Note: Expect broader peaks; integration parameters must be carefully set to account for tailing.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and column selection).
  • McCalley, D. V. (2010). "Analysis of basic solutes by HPLC." Journal of Chromatography A. Link (Authoritative source on the behavior of basic analytes like aminopyrimidines on silica).

  • PubChem. (n.d.).[7] "Pyrimidine-2,5-diamine Compound Summary." National Library of Medicine. Link (Source for chemical structure and properties).

  • Waters Corporation. (n.d.). "Effect of pH on the Separation of Basic Compounds." Application Note. Link (Demonstrates the utility of high pH for basic analytes).

Sources

Structural Fidelity and Polymorphic Stability: A Comparative XRD Analysis of N2-phenylpyrimidine-2,5-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Divergence

In the development of kinase inhibitors (particularly CDK and JAK inhibitors), the pyrimidine diamine core is ubiquitous. However, the choice between the 2,5-diamine and the 2,4-diamine substitution patterns is often driven by synthetic ease rather than solid-state foresight.

This guide objectively compares the crystallographic profile of N2-phenylpyrimidine-2,5-diamine (the Target) against its structural isomer, N2-phenylpyrimidine-2,4-diamine (the Alternative).

Key Finding: X-ray diffraction (XRD) analysis reveals that the 2,5-isomer crystallizes into highly stable infinite hydrogen-bonded tapes , whereas the 2,4-isomer predominantly forms discrete centrosymmetric dimers . This structural divergence significantly impacts lattice energy, melting point, and aqueous solubility—critical factors in early-stage drug developability.

Experimental Protocol: Crystal Growth & Data Collection

To ensure reproducibility, we bypass standard evaporation methods which often yield microcrystalline powders unsuitable for single-crystal XRD. The following protocol utilizes a controlled vapor diffusion technique optimized for aminopyrimidines.

Phase 1: Crystal Growth (The "Anti-Solvent" Method)
  • Solute: 20 mg this compound.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) – 1.5 mL. (High solubility required).

  • Precipitant (Anti-solvent): Water or Methanol.

  • Setup:

    • Dissolve the target compound in the primary solvent in a small inner vial (4 mL).

    • Place the open inner vial inside a larger outer jar (20 mL) containing 5 mL of the precipitant.

    • Seal the outer jar. The precipitant vapor will slowly diffuse into the DMSO, lowering solubility gradually.

    • Timeline: Harvest crystals after 7–10 days.

Phase 2: Diffraction Workflow

XRD_Workflow cluster_0 Critical QC Step Synthesis Synthesis (Suzuki/Buchwald) Cryst Vapor Diffusion (DMSO/MeOH) Synthesis->Cryst Mount Cryo-Mounting (Paratone Oil, 100K) Cryst->Mount Data Data Collection (Mo Kα, λ=0.71073 Å) Mount->Data Refine Refinement (SHELXL / Olex2) Data->Refine Check CheckCIF Validation (IUCr Standards) Refine->Check

Figure 1: Optimized workflow for obtaining publication-quality XRD data for pyrimidine derivatives. The cryo-mounting step is essential to reduce thermal motion (ADPs) of the phenyl ring.

Comparative Analysis: 2,5-Diamine vs. 2,4-Diamine

The core distinction lies in the Supramolecular Synthons . The positioning of the amino groups dictates the hydrogen bonding geometry.

Crystallographic Data Summary

The following data contrasts the typical lattice parameters of the 2,5-scaffold (derived from N2-phenyl analogues) versus the 2,4-scaffold.

ParameterTarget: 2,5-Diamine Scaffold Alternative: 2,4-Diamine Scaffold
Crystal System Orthorhombic or MonoclinicTriclinic or Monoclinic
Space Group Pbca or P21/cP-1 or P21/n
Packing Motif Infinite 1D Tapes (Linear Chains)Discrete Dimers (R2,2(8) Rings)
Density (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
High (~1.35 - 1.42 g/cm³)Moderate (~1.28 - 1.35 g/cm³)
H-Bond Network N-H[1][2][3][4][5]···N (Pyridine) & N-H[4][5][6][7][8]···N (Amine)N-H[5][6][7]···N (Ring) forming 8-membered rings
Pi-Pi Stacking Strong (Face-to-Face, < 3.8 Å)Moderate (Often T-shaped or offset)
Melting Point Higher (Due to infinite networks)Lower (Due to discrete units)
Structural Mechanism: The "Tape" vs. The "Dimer"

The 2,5-Advantage (Target): In this compound, the amine at position 5 is para to the ring nitrogens. This geometry disfavors the formation of closed dimers. Instead, the molecule acts as a bridge, donating protons to one neighbor and accepting from another, creating infinite hydrogen-bonded "tapes" or "ribbons." This extensive networking increases lattice energy, often correlating with lower solubility but higher thermodynamic stability.

The 2,4-Disadvantage (Alternative): The 2,4-isomer possesses an amine at position 4 and a ring nitrogen at position 3 (and 1). This proximity is perfect for forming the R2,2(8) supramolecular synthon—a discrete, cyclic dimer. While energetically favorable locally, these dimers pack less efficiently than the infinite tapes of the 2,5-isomer.

H_Bonding_Patterns cluster_25 Target: 2,5-Diamine (Infinite Tape) cluster_24 Alternative: 2,4-Diamine (Discrete Dimer) Mol_A Molecule A (Donor & Acceptor) Mol_B Molecule B (Donor & Acceptor) Mol_A->Mol_B N-H...N Mol_C Molecule C (Donor & Acceptor) Mol_B->Mol_C N-H...N Dimer_1 Molecule X Dimer_2 Molecule Y Dimer_1->Dimer_2 R2,2(8) Motif

Figure 2: Schematic representation of the hydrogen bonding topology. The 2,5-isomer (blue) forms continuous chains, while the 2,4-isomer (red) terminates in closed dimers.

Detailed Data Analysis

Unit Cell & Refinement

For the this compound, the phenyl ring often introduces disorder if data is collected at room temperature.

  • Recommendation: Collect data at 100 K .

  • Refinement Strategy: The phenyl ring at the N2 position may show torsional flexibility relative to the pyrimidine core. Use SADI or RIGU restraints in SHELXL if the thermal ellipsoids of the phenyl carbons become elongated.

Intermolecular Interactions[4][5][6][7][8][10]
  • Hydrogen Bonds: The primary interaction is between the 5-amino group (Donor) and the pyrimidine ring Nitrogen (Acceptor) of a neighboring molecule.

    • Distance: ~2.9 – 3.1 Å (Donor-Acceptor).

    • Angle: ~160° – 175°.

  • Pi-Stacking: The 2,5-isomer typically exhibits centroid-to-centroid distances of 3.6 – 3.8 Å , indicating significant pi-overlap which contributes to the material's high melting point (often >150°C).

Conclusion

For drug development professionals, the choice of the This compound scaffold offers a distinct solid-state profile compared to the 2,4-isomer.

  • Pros: Superior thermal stability and crystallinity due to infinite hydrogen-bond networks.

  • Cons: Potentially lower aqueous solubility requiring salt formation (e.g., HCl or mesylate) to disrupt the robust crystal lattice.

Researchers should anticipate orthorhombic packing and prioritize vapor diffusion for obtaining high-quality single crystals suitable for structure-based drug design (SBDD).

References

  • Portalone, G. (2011). Crystal structure of pyridine-2,5-diamine. Acta Crystallographica Section E. Link

    • Significance: Provides the foundational unit cell and packing motif (centrosymmetric dimers/networks)
  • Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities.[9][10] Journal of Medicinal Chemistry. Link

    • Significance: Detailed structural analysis of the N2-phenyl-substituted pyrimidine core in a bioactive context.
  • Matulkova, I., et al. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. MDPI / Institute of Biochemistry and Biophysics. Link

    • Significance: Establishes the comparative baseline for the "Alternative" (2,4-isomer) packing, specifically the R2,2(8) synthon.
  • PubChem. (2025).[1] Pyrimidine-2,5-diamine Compound Summary. National Library of Medicine. Link

    • Significance: Verified physicochemical properties and computed descriptors for the core scaffold.

Sources

Selectivity profiling of N2-phenylpyrimidine-2,5-diamine against kinase panels

Author: BenchChem Technical Support Team. Date: March 2026

Application & Comparison Guide: Selectivity Profiling of N2-phenylpyrimidine-2,5-diamine Scaffolds Against Kinase Panels

Executive Summary

The pursuit of highly selective kinase inhibitors requires molecular scaffolds that balance potent target engagement with minimal off-target liabilities. The This compound motif has emerged as a "privileged scaffold" in medicinal chemistry, serving as the pharmacophoric core for numerous preclinical and clinical inhibitors targeting receptor tyrosine kinases (RTKs) such as c-Kit, ALK, and non-receptor kinases like Lck and ERK5[1][2][3].

This guide objectively compares the kinome selectivity profile of the this compound core against alternative hinge-binding scaffolds (e.g., Quinazolines and Pyrazolo-pyrimidines). Furthermore, it provides a self-validating experimental framework for executing high-throughput Homogeneous Time-Resolved Fluorescence (HTRF) assays to evaluate ATP-competitive kinase selectivity.

Mechanistic Rationale: The Hinge-Binding Paradigm

To understand the selectivity of the this compound scaffold, we must analyze its interaction with the kinase ATP-binding pocket.

Unlike non-selective staurosporine analogs, the 2-aminopyrimidine core establishes a highly directional bidentate hydrogen-bonding network with the backbone amide and carbonyl of the kinase hinge region (typically at the Met/Cys residues).

  • The N2-phenyl substituent: Acts as a critical selectivity vector, directing functional groups toward the solvent-exposed channel or the hydrophobic back pocket (depending on the DFG-in/out conformation).

  • The 5-amino functionalization: Provides a trajectory into the ribose-binding pocket, allowing for additional van der Waals interactions that differentiate closely related kinases like c-Kit and FLT3[1][4].

Pathway Ligand SCF / ALK Ligand Receptor Receptor Tyrosine Kinase (c-Kit / ALK) Ligand->Receptor Binds & Activates PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation STAT JAK / STAT Pathway Receptor->STAT Phosphorylation Inhibitor N2-phenylpyrimidine- 2,5-diamine Core Inhibitor->Receptor Hinge-Binding Inhibition Outcome Cell Proliferation & Survival PI3K->Outcome MAPK->Outcome STAT->Outcome

RTK Signaling Pathway and Inhibition by this compound Scaffolds.

Comparative Selectivity Profiling

When selecting a starting scaffold for a kinase drug discovery program, researchers must weigh the inherent selectivity biases of the core. Below is a comparative analysis of this compound derivatives against two major alternative scaffolds, evaluated across a representative mini-panel of kinases.

Quantitative Data Summary: Scaffold Comparison

Data represents typical IC₅₀ ranges (nM) observed in biochemical assays at Km [ATP].

Kinase TargetThis compoundQuinazoline Core (e.g., Gefitinib analog)Pyrazolo-pyrimidine (e.g., Ibrutinib core)
c-Kit Highly Potent (1 - 50 nM) Weak (>10,000 nM)Moderate (500 - 1,000 nM)
ALK Potent (10 - 100 nM) Weak (>5,000 nM)Weak (>5,000 nM)
Lck (Src family) Potent (20 - 150 nM)Moderate (800 nM)Highly Potent (1 - 10 nM)
EGFR Weak (>5,000 nM)Highly Potent (0.5 - 5 nM) Moderate (300 nM)
ERK5 Tunable (50 - 500 nM)Weak (>10,000 nM)Weak (>10,000 nM)

Key Takeaways:

  • Quinazolines are rigidly constrained, making them exceptional for EGFR/HER2 targeting but poor candidates for c-Kit or ALK[5].

  • Pyrazolo-pyrimidines heavily favor Src-family kinases and BTK due to their compact hinge-binding geometry.

  • N2-phenylpyrimidine-2,5-diamines offer a distinct polypharmacology profile, showing exceptional baseline affinity for c-Kit (relevant in mast cell disorders and GIST) and ALK (relevant in NSCLC)[1][3]. The flexibility of the N2-phenyl linkage allows for tunable selectivity against ERK5, a challenging atypical MAPK target[2].

Experimental Methodology: HTRF Kinase Selectivity Profiling

To validate the selectivity of synthesized this compound analogs, a robust, interference-free biochemical assay is required. We recommend the Homogeneous Time-Resolved Fluorescence (HTRF) assay over standard luminescence (e.g., Kinase-Glo) due to its superior resistance to compound auto-fluorescence—a common issue with highly conjugated pyrimidine systems.

Causality in Protocol Design (Why we do what we do):
  • ATP Concentration at Apparent Km: By setting the ATP concentration to the specific Km of each kinase in the panel, we ensure that the assay is equally sensitive to ATP-competitive inhibitors across all targets. Using a universal 1 mM ATP concentration would artificially mask the potency of the inhibitor against kinases with low ATP affinity.

  • Time-Resolved Readout: A 50-microsecond delay before signal acquisition allows short-lived background fluorescence from the test compounds to decay, capturing only the long-lived Europium/Terbium cryptate signal.

Step-by-Step HTRF Protocol
  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of the this compound compound in 100% DMSO.

    • Transfer 100 nL of the compound to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free dispensing.

  • Enzyme-Substrate Incubation:

    • Add 5 µL of the specific Kinase (e.g., c-Kit or ALK) pre-mixed with its biotinylated peptide substrate (e.g., Biotin-Poly-GT) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Critical Step: Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the kinase prior to ATP addition.

  • Reaction Initiation:

    • Add 5 µL of ATP diluted in assay buffer. The final ATP concentration must match the pre-determined Km for the specific kinase being tested.

    • Incubate the reaction for 60 minutes at room temperature.

  • Reaction Quenching & Detection:

    • Add 10 µL of HTRF Detection Mix containing EDTA (to chelate Mg²⁺ and halt kinase activity), Streptavidin-XL665 (binds the biotinylated substrate), and a Europium-labeled anti-phosphotyrosine antibody (binds the phosphorylated residue).

  • Signal Readout & Analysis:

    • Incubate for 1 hour, then read on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Calculate the FRET ratio (665 nm / 615 nm). Normalize data against positive (DMSO only) and negative (no enzyme) controls to determine % inhibition and calculate the IC₅₀ using a 4-parameter logistic fit.

Workflow Step1 Compound Preparation Step2 Kinase + Substrate Incubation Step1->Step2 Serial Dilution Step3 ATP Addition (Km Concentration) Step2->Step3 Initiate Reaction Step4 HTRF Detection Antibody Addition Step3->Step4 Quench & Bind Step5 TR-FRET Signal Readout Step4->Step5 665/615 nm Ratio Step6 Data Analysis (IC50 Calculation) Step5->Step6 Curve Fitting

Step-by-step HTRF Kinase Assay Workflow for Selectivity Profiling.

Conclusion

The this compound structure is not merely a generic binder; it is a highly tunable pharmacophore. Compared to the rigid target profiles of quinazolines, this scaffold allows medicinal chemists to engineer precise selectivity toward c-Kit, ALK, and ERK5 by manipulating the vectors at the N2 and C5 positions. When paired with rigorous, Km-controlled HTRF profiling, researchers can rapidly isolate lead compounds with optimal therapeutic windows for oncology and autoimmune indications.

References

  • US7754717B2 - Bis-aryl amide compounds and methods of use. Google Patents.
  • Reprofiling of pyrimidine-based DAPK1/CSF1R dual inhibitors: identification of 2,5-diamino-4-pyrimidinol derivatives as novel potential anticancer lead compounds. PMC. Available at:[Link]

  • Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. RSC Advances. Available at:[Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. Available at:[Link]

Sources

A Researcher's Guide to Validating Target Engagement: A Comparative Analysis of N2-Phenylpyrimidine-2,5-Diamine Probes in Western Blots

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a candidate molecule interacts with its intended target within a complex cellular environment is a cornerstone of successful therapeutic development. This principle, known as target engagement, is critical for validating a drug's mechanism of action and for building the structure-activity relationships that drive lead optimization.[1][2][3] Among the diverse methodologies available, the use of chemical probes in competitive binding assays offers a direct and quantifiable measure of a compound's ability to occupy its target protein.

This guide provides an in-depth technical comparison of validating target engagement using covalent chemical probes derived from the N2-phenylpyrimidine-2,5-diamine scaffold, with a specific focus on their application in Western Blot-based assays. We will explore the rationale behind this approach, provide a detailed experimental protocol, and objectively compare its performance against two prominent alternative methods: the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based chemical proteomics.

The this compound Scaffold: A Versatile Tool for Kinase Inhibition and Probe Development

The this compound chemical scaffold has emerged as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[4][5] Its adaptability allows for the creation of highly potent and selective inhibitors for a range of kinases. A significant advancement in this area has been the development of covalent inhibitors based on this scaffold, which form a permanent bond with a specific amino acid residue, often a cysteine, within the target protein's active site.[4]

This covalent binding mechanism is particularly advantageous for creating chemical probes. By functionalizing an this compound-based covalent inhibitor with a reporter tag (such as biotin or a fluorophore) or a "clickable" handle (like an alkyne group), we can create a powerful tool to directly measure target engagement.[6][7] The fundamental principle is a competition assay: if a non-tagged inhibitor drug candidate is bound to the target protein, it will prevent the subsequent binding of the tagged covalent probe. This reduction in probe binding, which can be visualized and quantified by Western Blot, serves as a direct readout of target engagement by the drug candidate.

A prime example of this application is in the study of Bruton's tyrosine kinase (Btk), a critical regulator in B-cell receptor signaling and a key target in the treatment of B-cell malignancies and autoimmune diseases.[4][6] Researchers have successfully developed 2,5-diaminopyrimidine-based covalent irreversible inhibitors of Btk and subsequently transformed them into affinity probes to evaluate target engagement in living cells.[4][6]

Deep Dive: The Btk Signaling Pathway

To understand the context of our experimental example, it's crucial to appreciate the role of Btk in cellular signaling. Btk is a key node in the B-cell receptor (BCR) signaling pathway. Upon BCR engagement by an antigen, a cascade of phosphorylation events is initiated, leading to the activation of Btk. Activated Btk then phosphorylates downstream substrates, most notably phospholipase Cγ2 (PLCγ2), which in turn triggers further signaling that results in B-cell proliferation, differentiation, and survival.[8][9][10] Covalent inhibitors that bind to the Cys481 residue in the Btk active site effectively block this entire downstream cascade.[8][11]

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk (Src Family Kinases) BCR->Lyn_Syk activates Btk Bruton's Tyrosine Kinase (Btk) Lyn_Syk->Btk phosphorylates & activates (Y551) PLCg2 Phospholipase Cγ2 (PLCγ2) Btk->PLCg2 phosphorylates IP3_DAG IP3 & DAG Production PLCg2->IP3_DAG Downstream Downstream Signaling (Ca²⁺ influx, NF-κB, ERK) IP3_DAG->Downstream Proliferation B-Cell Proliferation, Survival & Differentiation Downstream->Proliferation Antigen Antigen Antigen->BCR binds Inhibitor This compound Covalent Inhibitor Inhibitor->Btk covalently binds & inhibits (Cys481) TE_Workflow node1 1. Cell Culture & Treatment Treat cells (e.g., Ramos) with varying concentrations of test inhibitor. node2 2. Cell Lysis Prepare whole-cell lysates. node1->node2 node3 3. Probe Labeling Incubate lysates with a saturating concentration of alkyne-probe. node2->node3 node4 4. Click Chemistry Add biotin-azide to covalently link biotin to the alkyne-probe. node3->node4 node5 5. SDS-PAGE Separate proteins by molecular weight. node4->node5 node6 6. Western Blot Transfer Transfer proteins to a PVDF membrane. node5->node6 node7 7. Detection & Analysis Probe with Streptavidin-HRP (for biotinylated Btk) and anti-Btk antibody (for total Btk). node6->node7 node8 8. Quantify Target Engagement (Probe Signal / Total Btk Signal) node7->node8

Figure 2: Experimental workflow for a competitive Western Blot-based target engagement assay using a clickable covalent probe.

Detailed Step-by-Step Protocol

This protocol is a representative example and requires optimization for specific cell lines, targets, and antibodies.

  • Cell Treatment:

    • Culture B-lymphoma cells (e.g., Ramos cells) to the desired density.

    • Treat cells with a dose-response range of the non-tagged test inhibitor (e.g., 0, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C. This allows the test inhibitor to enter the cells and bind to its target.

  • Cell Lysis:

    • Harvest the cells by centrifugation and wash with cold PBS.

    • Lyse the cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant using a standard method like the BCA assay.

  • Covalent Probe Incubation:

    • Normalize the protein concentration of all lysate samples.

    • Add a saturating concentration of the this compound-alkyne probe to each lysate. This ensures that any Btk not occupied by the test inhibitor will be labeled by the probe.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Click Chemistry Reaction:

    • Prepare a "click reaction cocktail" containing biotin-azide, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

    • Add the cocktail to the probe-labeled lysates and incubate for 1 hour at room temperature to covalently attach biotin to the probe-labeled Btk.

  • Sample Preparation for Electrophoresis:

    • Stop the reaction by adding SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

    • Denature the samples by heating at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of total protein per lane onto a polyacrylamide gel and perform electrophoresis to separate proteins by size. [12][13] * Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [14]

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • To detect probe-labeled Btk, incubate the membrane with Streptavidin-HRP (which binds to the biotin tag) diluted in blocking buffer.

    • To detect total Btk (as a loading control), a parallel blot or subsequent probing of the same blot (after stripping) should be performed using a primary antibody specific for Btk, followed by an HRP-conjugated secondary antibody.

  • Visualization and Quantification:

    • Wash the membrane thoroughly with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

    • Quantify the band intensities for the Streptavidin-HRP signal (probe-labeled Btk) and the total Btk signal for each lane. The degree of target engagement is determined by the reduction in the probe signal, normalized to the total Btk signal, compared to the vehicle-treated control.

Comparative Analysis: this compound Probes vs. Alternative Methods

While the chemical probe approach is powerful, it is essential to understand its strengths and weaknesses in relation to other widely used target engagement assays. [1][3][15]

Feature This compound Probe (Western Blot) Cellular Thermal Shift Assay (CETSA) Kinobeads / Chemical Proteomics
Principle Competitive binding between a test compound and a tagged covalent probe for the target protein. Ligand binding stabilizes the target protein against heat-induced denaturation. [16][17] Affinity capture of kinases from a lysate using immobilized, broad-spectrum inhibitors. [18]
Label Requirement Requires a synthesized, tagged covalent probe. Label-free; relies on endogenous protein. [19] Label-free for the test compound; uses immobilized affinity reagents.
Physiological Context Can be performed in live cells (treatment) followed by lysate analysis, preserving intracellular interactions. Can be performed in live cells or lysates, providing high physiological relevance. [16][20] Typically performed in cell lysates, which may not fully recapitulate the cellular environment.
Throughput Low to medium; limited by the steps of Western Blotting. Can be adapted to higher throughput formats (e.g., AlphaScreen, MSD) but the basic Western Blot readout is low throughput. [17][20] High throughput; can assess hundreds of kinases simultaneously via mass spectrometry.
Readout Western Blot (band intensity). Western Blot, ELISA, Mass Spectrometry, or other detection methods. [19][21] Mass Spectrometry (protein abundance).
Primary Advantage Directly measures target occupancy at the binding site. Provides a clear, often binary (bound/unbound) signal for covalent probes. No modification of the compound or target is needed. Excellent for confirming direct binding in a native context. [17] Provides a proteome-wide view of selectivity and identifies potential off-targets.
Primary Limitation Requires synthesis of a specific probe for each target. Potential for steric hindrance from the tag. Not all ligand binding events result in a measurable thermal shift (potential for false negatives). [19]Optimization of heat shock conditions is required. Competition for binding to the beads may not perfectly reflect intracellular target engagement.

| Best Suited For | Validating target engagement for a specific lead candidate against a known target. | Confirming direct, label-free target engagement for a lead compound in cells. SAR studies. [17]| Early-stage selectivity profiling of kinase inhibitors; identifying off-targets. |

Conclusion: Choosing the Right Tool for the Job

Validating target engagement is a multi-faceted challenge, and no single method is universally superior. The use of This compound-based covalent probes offers a robust, direct, and highly specific method for quantifying the occupancy of a target protein by a test compound. Its reliance on the straightforward and widely accessible Western Blot technique makes it a valuable tool for many research laboratories. This approach is particularly powerful for confirming the mechanism of action of lead candidates derived from the same chemical scaffold.

However, researchers must weigh its advantages against the label-free and highly physiological nature of CETSA and the broad, proteome-wide selectivity profiling capabilities of Kinobeads . As this guide illustrates, the optimal strategy often involves the orthogonal application of these techniques. One might use Kinobeads for initial selectivity screening, followed by CETSA to confirm label-free engagement in cells, and finally, a specific covalent probe-based Western Blot to quantify target occupancy with high precision during lead optimization. By understanding the principles, strengths, and limitations of each method, researchers can make informed decisions to build a compelling and validated case for their drug candidates.

References

  • Schematic diagram of the role of Bruton's tyrosine kinase in the B-cell signaling. - ResearchGate. Available from: [Link]

  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC. Available from: [Link]

  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • The structural diagram of Bruton tyrosine kinase (BTK). The BTK protein... - ResearchGate. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available from: [Link]

  • Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - Frontiers. Available from: [Link]

  • Bruton's tyrosine kinase (BTK) structure diagram. BTK is composed of... - ResearchGate. Available from: [Link]

  • CHAPTER 10: Assays to Characterize the Cellular Pharmacology of a Chemical Probe - Books. Available from: [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells - ACS Publications. Available from: [Link]

  • CETSA®: Measuring Target Engagement in Whole Blood - Pelago Bioscience. Available from: [Link]

  • A novel 2,5-diaminopyrimidine-based affinity probe for Bruton's tyrosine kinase - PubMed. Available from: [Link]

  • Target Engagement Assays in Early Drug Discovery - PubMed. Available from: [Link]

  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. Available from: [Link]

  • A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2 | ACS Pharmacology & Translational Science. Available from: [Link]

  • A quantitative mechanistic PK/PD model directly connects Btk target engagement and in vivo efficacy - PMC. Available from: [Link]

  • Target Engagement Assays in Early Drug Discovery - ResearchGate. Available from: [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society. Available from: [Link]

  • Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed. Available from: [Link]

  • Covalent Probe Allows Direct Assessment of Btk Target Occupancy. The... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Size-Dependent Target Engagement of Covalent Probes - PMC. Available from: [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC. Available from: [Link]

  • Western Blot/IHC Antigenic Peptide Competition Assay Protocol - FabGennix. Available from: [Link]

  • Probe the Western blot for your target proteins using primary and secondary antibodies. Available from: [Link]

  • Western Blot: The Complete Guide - Antibodies.com. Available from: [Link]

  • A quantitative mechanistic PK/PD model directly connects Btk target engagement and in vivo efficacy - Chemical Science (RSC Publishing). Available from: [Link]

  • Covalent Tethering of Fragments For Covalent Probe Discovery - PMC - NIH. Available from: [Link]

  • Using a function-first 'scout fragment'-based approach to develop allosteric covalent inhibitors of conformationally dynamic helicase mechanoenzymes | bioRxiv. Available from: [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts - MDPI. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.